1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine
Description
BenchChem offers high-quality 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-phenyl-2-(4-phenylmethoxyphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-3-7-16(8-4-1)15-22-19-13-11-18(12-14-19)21-20-17-9-5-2-6-10-17/h1-14,20-21H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCPCVSZUQXIDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NNC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00916930 | |
| Record name | 1-[4-(Benzyloxy)phenyl]-2-phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00916930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93942-75-7 | |
| Record name | 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93942-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-2-(4-(phenylmethoxy)phenyl)hydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093942757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[4-(Benzyloxy)phenyl]-2-phenylhydrazine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.441 | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Core Objectives
1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine, also known as 1-(4-(Benzyloxy)phenyl)-2-phenylhydrazine, is a substituted hydrazine derivative of interest in synthetic organic chemistry and potentially as a building block in pharmaceutical research. Its molecular structure, featuring two phenyl rings and a hydrazine moiety, dictates its fundamental physicochemical properties. Understanding these properties, specifically its melting point and solubility, is paramount for its effective handling, purification, reaction optimization, and formulation in any research and development context.
This guide provides a comprehensive analysis of the melting point and solubility of 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine. It synthesizes available data with established analytical protocols, offering both a reference for its known characteristics and a practical framework for its empirical determination in the laboratory.
Physicochemical Profile
A summary of the key physicochemical properties is presented below. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally derived data for this specific compound.
| Property | Value | Source |
| CAS Number | 93942-75-7 | ChemicalBook[1] |
| Molecular Formula | C₁₉H₁₈N₂O | BLDpharm |
| Molecular Weight | 290.36 g/mol | BLDpharm |
| Appearance | Yellow Solid | ChemicalBook[1] |
| Melting Point | 88-90 °C | ChemicalBook[1] |
| Boiling Point | 387.7±34.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.205±0.06 g/cm³ (Predicted) | ChemicalBook[1] |
Melting Point Analysis
The melting point of a solid crystalline compound is a critical indicator of its purity. For a pure substance, the melting point is a sharp, well-defined temperature at which the solid phase transitions to the liquid phase. Impurities typically depress and broaden the melting range.
Reported Melting Point
The reported melting point for 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine is 88-90 °C [1]. This narrow range suggests a crystalline solid of reasonable purity.
Causality in Experimental Determination
Accurate melting point determination hinges on a slow, controlled heating rate. As the sample approaches its melting point, a slower ramp rate (e.g., 1-2 °C per minute) is crucial. This ensures that the temperature of the heating block and the sample are in thermal equilibrium, preventing a lag that would result in an artificially high and broad reading. The observation of the initial droplet formation (onset) to the complete liquefaction (clear point) defines the melting range.
Standard Protocol for Melting Point Determination
This protocol describes the use of a standard capillary melting point apparatus.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating run can be performed to get a rough estimate.
-
Accurate Determination:
-
Set the heating rate to increase the temperature rapidly to about 15-20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid drop appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
-
Reporting: The melting point is reported as the range T₁ - T₂.
Workflow for Melting Point Determination
The following diagram illustrates the logical workflow for accurate melting point measurement.
Caption: Workflow for Capillary Melting Point Determination.
Solubility Profile
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Understanding the solubility of 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine is critical for selecting appropriate solvents for synthesis, purification (e.g., recrystallization), and analysis (e.g., chromatography).
Reported Solubility Data
Quantitative solubility data for this specific compound is not widely available in the literature. However, based on its chemical structure and available information, a qualitative assessment can be made.
-
Soluble in: Chloroform, Dichloromethane[1].
-
Likely Soluble in: Other common organic solvents such as ethanol, diethyl ether, and benzene, due to the presence of large nonpolar phenyl groups[2].
-
Sparingly Soluble/Insoluble in: Water. The large hydrophobic structure would make it sparingly soluble in aqueous solutions[2].
Causality in Solvent Selection
The principle of "like dissolves like" is the guiding factor. The two phenyl rings and the benzyl group in 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine make it a predominantly nonpolar, hydrophobic molecule. Therefore, it is expected to have higher solubility in nonpolar organic solvents (like dichloromethane and chloroform) and lower solubility in highly polar solvents like water. The hydrazine group provides some capacity for hydrogen bonding, which may afford slight solubility in polar protic solvents.
Standard Protocol for Qualitative Solubility Assessment
This protocol provides a straightforward method to quickly assess solubility in a range of solvents.
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Sample Preparation: Weigh approximately 10 mg of the solute into a small test tube.
-
Solvent Addition: Add the selected solvent dropwise (e.g., 0.1 mL at a time) to the test tube.
-
Mixing: After each addition, vortex or agitate the mixture for at least 30 seconds.
-
Observation: Visually inspect the solution for the presence of undissolved solid against a contrasting background.
-
Classification:
-
Soluble: If the solid dissolves completely within 1 mL of solvent.
-
Slightly Soluble: If the solid dissolves partially or requires more than 1 mL but less than 3 mL of solvent.
-
Insoluble: If a significant amount of solid remains undissolved after adding 3 mL of solvent.
-
-
Temperature Effects: If the compound is insoluble at room temperature, gently warm the mixture to observe any change in solubility. Note if the compound precipitates upon cooling, which is a key principle for recrystallization.
Workflow for Solubility Screening
The following diagram outlines the process for systematic solubility screening.
Caption: Systematic Workflow for Qualitative Solubility Assessment.
References
Sources
The Double-Edged Sword: A Technical Guide to the Mechanisms of Action of Phenylhydrazine Derivatives
Introduction: The Enduring Relevance of a Classic Molecule
First synthesized in 1875 by Hermann Emil Fischer, phenylhydrazine (C₆H₅NHNH₂) is a seemingly simple molecule that has carved a significant and multifaceted niche in the annals of chemistry and pharmacology.[1] Initially celebrated for its utility in characterizing sugars, its derivatives have since been implicated in a wide spectrum of biological activities, ranging from profound hematotoxicity to therapeutic intervention in neurological disorders.[1][2] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a cursory overview to provide an in-depth exploration of the core mechanisms of action that govern the physiological and pharmacological effects of phenylhydrazine and its derivatives. We will dissect the causal biochemistry behind its famed ability to induce hemolytic anemia, explore its role as a modulator of key enzymes like monoamine oxidase, and examine its enduring utility as a scaffold in modern drug discovery.
Part 1: The Hematotoxic Powerhouse - Induction of Oxidative Stress and Hemolytic Anemia
The most extensively characterized action of phenylhydrazine is its potent ability to induce hemolytic anemia through the generation of overwhelming oxidative stress within erythrocytes.[3][4] This property is so reliable that phenylhydrazine is a standard laboratory tool for creating animal models of this condition.[1] The mechanism is a cascade of events initiated by the interaction of phenylhydrazine with hemoglobin.
Molecular Mechanism of Phenylhydrazine-Induced Hemolysis
Phenylhydrazine's interaction with oxyhemoglobin triggers a series of redox reactions that generate a storm of reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide.[4] This oxidative onslaught has several key consequences for the red blood cell:
-
Hemoglobin Oxidation and Denaturation: The iron center of the heme group in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin, which is incapable of transporting oxygen.[3] Continued oxidative stress leads to the irreversible denaturation of hemoglobin and its precipitation within the erythrocyte as Heinz bodies.[3][5]
-
Lipid Peroxidation and Membrane Damage: The generated ROS attack the polyunsaturated fatty acids in the erythrocyte membrane, initiating a chain reaction of lipid peroxidation.[3][5] This process disrupts the integrity and fluidity of the cell membrane, leading to increased fragility and, ultimately, lysis.[5]
-
Depletion of Cellular Antioxidants: The cell's primary defense against oxidative stress, reduced glutathione (GSH), is rapidly depleted as it is consumed in the detoxification of ROS.[3][6] This leaves the cell vulnerable to further oxidative damage.
-
Erythrocyte Sequestration and Destruction: Damaged erythrocytes, marked by membrane abnormalities and the presence of Heinz bodies, are recognized and removed from circulation by macrophages in the spleen and liver, a process known as extravascular hemolysis.[3][7]
The culmination of these events is a rapid decrease in red blood cell count, hemoglobin levels, and hematocrit, the clinical hallmarks of hemolytic anemia.[5][7]
Visualizing the Pathway of Oxidative Damage
Caption: Phenylhydrazine-induced hemolytic anemia pathway.
Experimental Protocol: In Vitro Assessment of Phenylhydrazine-Induced Hemolysis
This protocol provides a framework for quantifying the hemolytic activity of phenylhydrazine derivatives.
Objective: To determine the concentration-dependent hemolytic effect of a test compound on isolated erythrocytes.
Materials:
-
Freshly collected heparinized blood (e.g., from rat or human)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Phenylhydrazine hydrochloride (positive control)
-
Test compounds (phenylhydrazine derivatives)
-
0.1% Triton X-100 (for 100% hemolysis control)
-
Spectrophotometer
Methodology:
-
Erythrocyte Preparation:
-
Centrifuge fresh blood at 1500 x g for 10 minutes at 4°C.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the erythrocyte pellet three times with 5 volumes of cold PBS, centrifuging as above after each wash.
-
Resuspend the final pellet in PBS to prepare a 2% (v/v) erythrocyte suspension.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compounds and phenylhydrazine in PBS.
-
In a 96-well plate, add 100 µL of the erythrocyte suspension to 100 µL of each compound dilution.
-
Prepare a negative control (100 µL erythrocyte suspension + 100 µL PBS) and a positive control for 100% hemolysis (100 µL erythrocyte suspension + 100 µL 0.1% Triton X-100).
-
Incubate the plate at 37°C for 2 hours with gentle shaking.
-
-
Quantification of Hemolysis:
-
After incubation, centrifuge the plate at 1000 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
-
Plot the percentage of hemolysis against the compound concentration to determine the HC₅₀ (the concentration causing 50% hemolysis).
-
Causality and Self-Validation: This protocol is self-validating through the inclusion of negative and positive controls. The negative control establishes the baseline level of spontaneous hemolysis, while the 100% hemolysis control sets the upper limit of the assay. The dose-dependent response to the phenylhydrazine positive control validates the assay's sensitivity.
Part 2: Neuromodulatory Effects - Inhibition of Monoamine Oxidase (MAO)
Beyond their hematotoxic effects, certain phenylhydrazine derivatives are potent inhibitors of monoamine oxidase (MAO), a family of enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2][8] This inhibitory action forms the basis of their use as antidepressant medications.[9]
Molecular Mechanism of MAO Inhibition
MAO enzymes contain a flavin adenine dinucleotide (FAD) cofactor that is essential for their catalytic activity. Phenylhydrazine derivatives, particularly those with a hydrazine (-NHNH₂) moiety, can act as irreversible inhibitors of MAO.[2][10] The mechanism involves the formation of a stable, covalent bond between the inhibitor and the FAD cofactor within the enzyme's active site.[2] This effectively inactivates the enzyme.
-
MAO-A and MAO-B Isoforms: There are two main isoforms of MAO. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine. The selectivity of phenylhydrazine derivatives for these isoforms can influence their therapeutic profile and side effects.
-
Irreversible Inhibition: The irreversible nature of the inhibition means that the restoration of enzyme activity requires the synthesis of new MAO molecules, a process that can take several days to weeks.[9] This leads to a sustained increase in the synaptic concentrations of monoamine neurotransmitters, which is believed to be responsible for the antidepressant effects.[9][11]
Visualizing the MAO Inhibition Workflow
Caption: Experimental workflow for assessing MAO inhibition.
Experimental Protocol: In Vitro MAO Inhibition Assay
This protocol describes a common method for assessing the inhibitory potential of compounds against MAO-A and MAO-B.
Objective: To determine the IC₅₀ values of phenylhydrazine derivatives against MAO-A and MAO-B.
Materials:
-
MAO-A and MAO-B enzyme sources (e.g., recombinant human enzymes or mitochondrial fractions from rat liver)
-
MAO-Glo™ Assay kit (Promega) or similar fluorometric/luminometric assay system
-
Test compounds and known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Luminometer or fluorometer
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitors in the appropriate assay buffer.
-
Enzyme Reaction:
-
In a white, opaque 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.
-
Add the test compounds or controls to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MAO substrate provided in the kit. The substrate is a derivative that, when oxidized by MAO, is converted into a substrate for a secondary enzyme (e.g., luciferase).
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the reaction and generate the detection signal by adding the Luciferin Detection Reagent (or equivalent). This reagent converts the product of the MAO reaction into a luminescent signal.
-
Incubate for 20 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The amount of light produced is inversely proportional to the activity of MAO.
-
Calculate the percent inhibition relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Causality and Self-Validation: The use of selective inhibitors for MAO-A and MAO-B as positive controls validates the specificity of the assay for each isoform. A clear dose-response curve provides confidence in the calculated IC₅₀ values. Running the assay in parallel for both isoforms allows for the determination of inhibitor selectivity.
Part 3: Applications in Drug Discovery and Development
The phenylhydrazine scaffold and its derivatives, particularly hydrazones, are of significant interest in medicinal chemistry due to their synthetic accessibility and diverse pharmacological activities.[12][13]
Synthetic Versatility
Phenylhydrazine is a key starting material in the Fischer indole synthesis , a cornerstone reaction for the construction of the indole ring system found in numerous pharmaceuticals, including the triptan class of migraine drugs.[1] Furthermore, the condensation of phenylhydrazine with various aldehydes and ketones provides straightforward access to a vast library of phenylhydrazone derivatives.[12][13] This synthetic tractability allows for extensive structure-activity relationship (SAR) studies.
Therapeutic Potential of Phenylhydrazine Derivatives
Research into phenylhydrazine derivatives has uncovered a wide range of potential therapeutic applications:
-
Anticancer Activity: Certain phenylhydrazone derivatives have demonstrated cytotoxic activity against various cancer cell lines, including liver and breast cancer.[12]
-
Antimicrobial Activity: The phenylhydrazone scaffold has been explored for the development of new antibacterial and antifungal agents, addressing the growing concern of antimicrobial resistance.[14]
-
Antioxidant Properties: While phenylhydrazine itself is a potent pro-oxidant, some of its derivatives have been shown to possess antioxidant activity, highlighting the chemical diversity and tunable properties of this class of compounds.[15]
Data Summary: Pharmacological Activities of Phenylhydrazine Derivatives
| Derivative Class | Mechanism of Action | Therapeutic Potential | References |
| Phenylhydrazones | Varied; includes enzyme inhibition, interaction with cellular macromolecules | Anticancer, Antimicrobial | [12][14] |
| Hydrazine-based MAOIs | Irreversible inhibition of MAO-A and/or MAO-B | Antidepressant, Anxiolytic | [2][9][10] |
| Indole Derivatives | Varied; depends on the final structure (e.g., receptor agonism/antagonism) | Antimigraine, Antipsychotic, etc. | [1] |
Conclusion: A Legacy of Discovery and a Future of Opportunity
From its foundational role in organic chemistry to its complex and often contradictory biological effects, the phenylhydrazine scaffold remains a subject of intense scientific inquiry. Its ability to induce oxidative stress provides a valuable tool for hematology research, while the capacity of its derivatives to inhibit key enzymes like MAO has yielded important therapeutic agents. The ongoing exploration of novel phenylhydrazine derivatives in anticancer and antimicrobial research underscores the enduring potential of this chemical class. A thorough understanding of the fundamental mechanisms detailed in this guide is paramount for any scientist seeking to harness the power of these versatile molecules, whether for basic research or the development of next-generation therapeutics.
References
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Molecular Mechanism of Phenylhydrazine Induced Haematotoxicity: A Review. (2018). ResearchGate. [Link]
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Basak, S., & Bhat, K. I. (2020). Synthesis, Characterization and Anti-oxidant Activity of Novel Phenylhydrazine derivatives containing carbonyl group on β- carbon. Research Journal of Pharmacy and Technology. [Link]
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Phenylhydrazine – Knowledge and References. (2020). Taylor & Francis. [Link]
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Ukey, O. (2026). International Journal of Pharmaceutical Sciences. [Link]
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Phenylhydrazine. (n.d.). Wikipedia. [Link]
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Salem, M., Ayyad, R., Sakr, H., & Gaafer, A. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Scirp.org. [Link]
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PHENYLHYDRAZINE INDUCED TOXICITY: A REVIEW ON ITS HAEMATOTOXICITY. (n.d.). ResearchGate. [Link]
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Hill, H. A., Lhoste, J. M., & Macartney, D. H. (1984). Reactions of hemoglobin with phenylhydrazine: a review of selected aspects. Environmental Health Perspectives, 64, 201–206. [Link]
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Phenylhydrazine | C6H5NHNH2. (n.d.). PubChem. [Link]
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Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. (2024). MDPI. [Link]
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Anti-Anemic Effect of Antioxidant-Rich Apple Vinegar against Phenylhydrazine-Induced Hemolytic Anemia in Rats. (n.d.). MDPI. [Link]
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Tipton, K. F. (1972). Inhibition of Monoamine Oxidase by Substituted Hydrazines. Biochemical Journal, 128(4), 913–919. [Link]
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Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. (2025). Preprints.org. [Link]
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What is the mechanism of Beta-Phenylisopropylhydrazine? (2024). Patsnap Synapse. [Link]
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Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. (2021). Psych Scene Hub. [Link]
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Mechanism of MAO I | What is MAO inhibitor used for? | Pharmacology. (2022). YouTube. [Link]
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Monoamine Oxidase (MAO) Inhibitors - Mechanism, Clinical Use & Toxicity. (2013). YouTube. [Link]
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- 4. Reactions of hemoglobin with phenylhydrazine: a review of selected aspects - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Anti-inflammatory and Analgesic Properties of Phenylhydrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylhydrazine and its derivatives represent a versatile class of chemical entities that have garnered significant interest in medicinal chemistry. While the parent compound, phenylhydrazine, is a well-known hemolytic agent primarily used to model anemia in preclinical studies, its chemical scaffold serves as a valuable starting point for the synthesis of novel therapeutic agents.[1][2] This technical guide provides an in-depth exploration of phenylhydrazine derivatives, focusing on their demonstrated and potential anti-inflammatory and analgesic properties. We will dissect the underlying mechanisms of action, from the inhibition of key enzymatic pathways in inflammation to the modulation of central signaling cascades. Furthermore, this guide offers detailed, field-proven protocols for the preclinical evaluation of these compounds, complete with causality-driven explanations and data presentation frameworks. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to navigate the complexities of developing safer, more effective anti-inflammatory and analgesic drugs from this chemical class.
The Chemical Landscape and Synthetic Strategy
The therapeutic potential of the phenylhydrazine scaffold is unlocked through chemical modification, which mitigates the toxicity of the parent molecule and introduces specific pharmacological activities. Derivatives such as hydrazones, pyrazoles, and indazoles have shown considerable promise.[3][4][5] The synthesis of these compounds often involves straightforward condensation reactions, making them an accessible series for iterative design and optimization.[4][6]
Phenylhydrazone derivatives, for instance, are commonly synthesized via the condensation of a substituted phenylhydrazine with an appropriate aldehyde or ketone.[6] This reaction is typically acid-catalyzed and proceeds with high yields, allowing for the generation of diverse chemical libraries by varying the substituents on both aromatic rings.
A generalized synthetic workflow is outlined below. The selection of starting materials is critical, as the nature and position of substituents on both the phenylhydrazine and the carbonyl reactant will dictate the ultimate structure-activity relationship (SAR) of the final compound.
Caption: Generalized workflow for the synthesis of phenylhydrazone derivatives.
Core Mechanisms of Anti-inflammatory and Analgesic Action
The efficacy of phenylhydrazine derivatives in mitigating inflammation and pain stems from their ability to interact with multiple, well-defined biological targets. The primary mechanisms involve the interruption of pro-inflammatory mediator synthesis and the modulation of intracellular signaling pathways that govern the inflammatory response.
Inhibition of the Arachidonic Acid Cascade
A cornerstone of anti-inflammatory drug action is the inhibition of enzymes involved in the metabolism of arachidonic acid.[7] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily target cyclooxygenase (COX) enzymes, which exist as two main isoforms: COX-1 (constitutive) and COX-2 (inducible at sites of inflammation).[7] Concurrently, the 5-lipoxygenase (5-LOX) enzyme converts arachidonic acid into leukotrienes, which are potent chemotactic agents and bronchoconstrictors.[7][8]
Certain phenylhydrazine derivatives, particularly N-phenylpyrazole arylhydrazones, have been rationally designed as mixed-hybrid isosteres of known COX and 5-LOX inhibitors.[5] This dual-inhibition profile is highly desirable, as it not only reduces the production of inflammatory prostaglandins but also curbs the synthesis of leukotrienes. This can potentially lead to enhanced anti-inflammatory efficacy and a more favorable side-effect profile compared to traditional NSAIDs, which can shunt arachidonic acid metabolism towards the 5-LOX pathway.[7][9]
Caption: Inhibition points in the Arachidonic Acid Cascade.
Modulation of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[10][11] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon activation by pro-inflammatory stimuli, it translocates to the nucleus and induces the expression of a wide array of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and adhesion molecules.[10][12]
Dysregulated NF-κB signaling is a hallmark of many chronic inflammatory diseases.[11] The ability of certain compounds to suppress this pathway is a key indicator of potent anti-inflammatory activity. While direct evidence for many phenylhydrazine compounds is still emerging, their structural similarity to known NF-κB inhibitors suggests this as a probable and significant mechanism of action. The inhibition of NF-κB activation would lead to a broad-spectrum anti-inflammatory effect by downregulating the production of multiple inflammatory mediators.[13]
Caption: Overview of the canonical NF-κB signaling pathway.
Preclinical Evaluation: Methodologies and Protocols
Rigorous preclinical evaluation is essential to validate the therapeutic potential of novel phenylhydrazine derivatives. The choice of in vivo models is dictated by the need to assess distinct aspects of anti-inflammatory and analgesic activity, namely acute inflammation, peripheral pain, and central pain processing.[14]
Assessment of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is a gold standard for evaluating acute anti-inflammatory activity and is highly reproducible.[15][16] The subcutaneous injection of carrageenan, a phlogistic agent, into a rodent's paw induces a biphasic inflammatory response, characterized by edema (swelling), which can be quantified over time.
-
Causality: The early phase (0-1.5 hours) is mediated by histamine and serotonin, while the late phase (after 1.5 hours) involves the production of prostaglandins, making it particularly sensitive to inhibitors of the COX pathway.[17] A reduction in paw volume in the late phase is a strong indicator of COX inhibition.
-
Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice to the laboratory environment for at least 7 days.
-
Grouping: Randomly assign animals to groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin), and Test Compound groups (various doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is V₀.
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.). The timing is crucial; administration typically occurs 30-60 minutes before the carrageenan challenge to allow for absorption.[18]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw.[19]
-
Post-Induction Measurements: Measure the paw volume (Vₜ) at regular intervals, typically 1, 2, 3, and 4 hours after carrageenan injection.[19]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 where ΔV = Vₜ - V₀.
Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.
| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.34 ± 0.04 | 60.0% |
| Test Compound A | 25 | 0.68 ± 0.06 | 20.0% |
| Test Compound A | 50 | 0.45 ± 0.05 | 47.1% |
Table 1: Example data presentation for the paw edema assay.
Assessment of Peripheral Analgesic Activity: Acetic Acid-Induced Writhing Test
This model evaluates peripheral analgesic activity by inducing a visceral inflammatory pain response.[15] The intraperitoneal injection of a dilute acetic acid solution causes irritation of the peritoneal lining, leading to the release of endogenous mediators like prostaglandins and bradykinin, which stimulate nociceptors.
-
Causality: The observed response is a characteristic stretching behavior known as "writhing." A test compound with peripheral analgesic activity will reduce the frequency of these writhes, typically by inhibiting the production of prostaglandins that sensitize the nociceptors.[20] This model is highly sensitive to both NSAIDs and opioids.
-
Animal Acclimation & Grouping: As described in 3.1. Mice are commonly used.
-
Compound Administration: Administer compounds (vehicle, positive control like Aspirin or Mefenamic Acid, and test articles) 30-60 minutes prior to the acetic acid challenge.[20]
-
Induction of Writhing: Inject 0.1 mL/10g body weight of a 0.6% acetic acid solution intraperitoneally.
-
Observation Period: Immediately after injection, place each mouse in an individual observation chamber and start a timer.
-
Data Collection: Count the total number of writhes (constriction of the abdomen, stretching of hind limbs) for each animal over a defined period, typically 20 minutes, starting 5 minutes after the injection.
-
Data Analysis: Calculate the percentage protection (analgesia) using the formula: % Protection = [1 - (Writhes_test / Writhes_control)] x 100
Assessment of Central Analgesic Activity: Hot Plate Test
The hot plate test is a classic method for assessing centrally mediated (supraspinal) analgesia.[21][22] The model measures the reaction time of an animal to a thermal pain stimulus.
-
Causality: The response to the heated surface (e.g., paw licking, jumping) is a complex reflex that involves higher brain centers.[23] An increase in the latency to respond indicates an analgesic effect that is likely mediated by the central nervous system. This test is particularly sensitive to opioid analgesics but can also detect the activity of other centrally acting drugs.
-
Apparatus Setup: Set the surface temperature of the hot plate to a constant, non-injurious temperature (e.g., 55 ± 0.5 °C).[24]
-
Animal Acclimation & Grouping: As previously described.
-
Baseline Latency: Gently place each animal on the hot plate and measure the time it takes to elicit a pain response (licking a hind paw or jumping). This is the baseline latency. Immediately remove the animal upon response. A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.[24]
-
Compound Administration: Administer the vehicle, positive control (e.g., Morphine), and test compounds.
-
Post-Treatment Latency: At peak effect times (e.g., 30, 60, 90 minutes post-administration), place the animal back on the hot plate and measure the reaction latency again.
-
Data Analysis: The increase in reaction time (latency) compared to baseline and the vehicle control group indicates central analgesic activity.
| Group | Dose (mg/kg) | Mean Reaction Latency (seconds) at 60 min |
| Vehicle Control | - | 8.5 ± 1.1 |
| Morphine | 5 | 22.1 ± 2.5 |
| Test Compound B | 50 | 10.2 ± 1.3 |
| Test Compound B | 100 | 15.8 ± 1.9 |
Table 2: Example data presentation for the hot plate test.
Structure-Activity Relationship (SAR) and Future Directions
The broad applicability of the phenylhydrazine scaffold allows for extensive SAR studies. Research has shown that the nature and position of substituents on the aromatic rings significantly influence potency and selectivity. For example, incorporating specific moieties can enhance COX-2 selectivity, which is a key goal for developing safer NSAIDs with reduced gastrointestinal side effects.[25] Furthermore, the addition of different oxygenated substituent groups can modulate the redox properties of the molecule, which may correlate with its anti-inflammatory profile.[5]
The primary challenge in this field remains overcoming the inherent toxicity associated with the phenylhydrazine moiety. The parent compound's ability to induce oxidative stress and hemolytic anemia is a significant liability.[1][26] Future research must focus on designing derivatives where these toxicophoric properties are masked or eliminated, while the desired anti-inflammatory and analgesic pharmacophores are enhanced. The development of dual COX/5-LOX inhibitors from this class remains a promising avenue for creating a new generation of anti-inflammatory drugs with superior efficacy and safety.[7]
Conclusion
Phenylhydrazine derivatives constitute a promising and synthetically accessible class of compounds for the development of novel anti-inflammatory and analgesic agents. Their potential to inhibit key enzymes in the arachidonic acid cascade and modulate the central NF-κB inflammatory pathway provides a strong mechanistic basis for their therapeutic activity. A thorough understanding of the preclinical models and protocols detailed in this guide is paramount for the successful identification and validation of lead candidates. By integrating rational drug design to mitigate toxicity with a robust and causality-driven evaluation strategy, researchers can unlock the full therapeutic potential of the phenylhydrazine scaffold.
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Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent - PMC. (2023-07-06). PubMed Central. [Link]
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[The effects of cyclooxygenase and lipoxygenase inhibitors: the prerequisites for more effective anti-inflammatory combinations]. PubMed. [Link]
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Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. (2024-11-15). MDPI. [Link]
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Anti-inflammatory Profile of N-phenylpyrazole Arylhydrazone Derivatives in Rats. PubMed. [Link]
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Discovery of new orally effective analgesic and anti-inflammatory hybrid furoxanyl N-acylhydrazone derivatives. ResearchGate. [Link]
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Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. (2025-01-09). Preprints.org. [Link]
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Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. PubMed. [Link]
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Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed. [Link]
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Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC. PubMed Central. [Link]
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Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC. PubMed Central. [Link]
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Anti-Anemic Effect of Antioxidant-Rich Apple Vinegar against Phenylhydrazine-Induced Hemolytic Anemia in Rats. MDPI. [Link]
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A Technical Guide to the Spectroscopic Characterization of 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine . The document is structured to offer not just raw data, but a foundational understanding of the principles behind the data acquisition and interpretation, reflecting field-proven insights for researchers in organic synthesis and drug development.
Introduction
1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine, with the chemical formula C19H18N2O and a molecular weight of 290.36 g/mol , is a hydrazine derivative of significant interest in synthetic organic chemistry.[1][2] Its structural complexity, featuring multiple aromatic rings and a hydrazine linkage, makes a thorough spectroscopic analysis essential for unambiguous identification and quality control. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provide standardized protocols for their acquisition.
The hydrazine moiety is a versatile functional group, and its derivatives are known to be precursors in various synthetic pathways, including the synthesis of heterocyclic compounds.[3][4][5] A precise understanding of the spectroscopic signature of 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine is therefore critical for its application in multi-step syntheses.
Molecular Structure and Predicted Spectroscopic Data
The molecular structure of 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine is presented below. The predicted spectroscopic data are derived from established principles of organic spectroscopy and by analogy with related compounds.
Caption: Molecular Structure of 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to be complex due to the presence of multiple aromatic protons and two distinct N-H protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | Broad Singlet | 1H | N-H |
| ~7.2 - 7.5 | Multiplet | 5H | Phenyl group (attached to N) |
| ~6.8 - 7.1 | Multiplet | 4H | Phenyl group (substituted) |
| ~7.3 - 7.6 | Multiplet | 5H | Phenyl group (of phenylmethoxy) |
| ~5.1 | Singlet | 2H | -O-CH₂- |
| ~6.0 - 6.2 | Broad Singlet | 1H | N-H |
Causality behind Predictions:
-
The N-H protons are expected to be broad singlets due to quadrupole broadening and potential hydrogen exchange. Their chemical shifts can vary depending on the solvent and concentration.
-
The aromatic protons on the three distinct phenyl rings will exhibit complex multiplets. The protons on the phenyl ring attached directly to the nitrogen will likely appear in the typical aromatic region. The protons on the 4-substituted phenyl ring will show a characteristic AA'BB' system, though this may be further complicated by the through-space effects of the bulky substituent. The protons of the phenylmethoxy group's phenyl ring are also expected in the aromatic region.
-
The methylene protons (-O-CH₂-) of the benzyl group are expected to appear as a sharp singlet around 5.1 ppm, a characteristic chemical shift for benzylic ethers.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | C (aromatic, attached to O) |
| ~140 - 145 | C (aromatic, attached to N) |
| ~137 - 139 | C (aromatic, ipso of benzyl) |
| ~128 - 130 | C-H (aromatic) |
| ~127 - 128 | C-H (aromatic) |
| ~115 - 120 | C-H (aromatic) |
| ~70 | -O-CH₂- |
Causality behind Predictions:
-
The carbon atoms attached to heteroatoms (O and N) will be the most downfield in the aromatic region.
-
The remaining aromatic carbons will appear in the range of 115-130 ppm.
-
The methylene carbon of the benzyl group is expected around 70 ppm.
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, Broad | N-H stretching |
| 3000 - 3100 | Medium | Aromatic C-H stretching |
| 2850 - 2950 | Weak to Medium | Aliphatic C-H stretching (-CH₂-) |
| 1580 - 1610 | Strong | C=C aromatic ring stretching |
| 1450 - 1500 | Strong | C=C aromatic ring stretching |
| 1240 - 1260 | Strong | Aryl-O-C asymmetric stretching |
| 1020 - 1050 | Strong | Aryl-O-C symmetric stretching |
| 690 - 770 | Strong | Aromatic C-H out-of-plane bending |
Causality behind Predictions:
-
The N-H stretching vibrations are expected in the 3300-3400 cm⁻¹ region and will likely be broad.[6]
-
The aromatic C-H stretches will appear just above 3000 cm⁻¹.
-
The key diagnostic peaks will be the strong C=C stretching bands in the aromatic region and the strong C-O stretching bands characteristic of the aryl ether linkage.
Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 290.14 | [M]⁺, Molecular ion |
| 199.10 | [M - C₇H₇O]⁺, Loss of benzyloxy radical |
| 183.11 | [M - C₆H₅NH]⁺, Loss of phenylamino radical |
| 91.05 | [C₇H₇]⁺, Tropylium ion (from benzyl group) |
| 77.04 | [C₆H₅]⁺, Phenyl cation |
Causality behind Predictions:
-
The molecular ion peak [M]⁺ is expected at m/z 290.14, corresponding to the molecular weight of the compound.
-
Common fragmentation patterns for such molecules include cleavage of the C-O bond of the ether and the N-N bond of the hydrazine.
-
The appearance of a strong peak at m/z 91 is highly characteristic of a benzyl group, which rearranges to the stable tropylium ion.
Experimental Protocols
The following protocols are designed to be self-validating, ensuring high-quality and reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR Data Acquisition and Processing.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons. Add tetramethylsilane (TMS) as an internal standard.
-
Instrumentation and Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution. Ensure the instrument is properly tuned and the sample is shimmed to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program should be employed.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary. Proton decoupling should be used to simplify the spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, followed by phasing and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm. Integrate the proton signals and identify the peak positions for both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
Protocol:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the finely ground sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify and label the major absorption bands. Compare the obtained spectrum with the predicted data and known databases for functional group confirmation.
Mass Spectrometry (MS)
Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common choice for relatively volatile and thermally stable organic molecules. For less stable compounds, a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be preferable.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways that are consistent with the observed peaks and the molecular structure. High-resolution mass spectrometry (HRMS) is recommended for confirming the elemental composition of the molecular ion and key fragments.[7]
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine. By combining predicted spectral data with robust, field-tested experimental protocols, researchers and drug development professionals can ensure the accurate identification and quality assessment of this important chemical entity. The causality-driven explanations for spectral features and experimental choices are intended to empower users to not only acquire data but to understand its underlying chemical significance.
References
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(E)-1-(4-Methoxybenzylidene)-2-phenylhydrazine. National Center for Biotechnology Information. [Link]
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Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. ResearchGate. [Link]
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Phenylhydrazine. Wikipedia. [Link]
- Preparation method of Methoxyphenylhydrazine.
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Determination of genotoxic phenylhydrazine agaritine in mushrooms using liquid chromatography–electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
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Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Publishing Group. [Link]
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Phenylhydrazine hydrochloride. NIST WebBook. [Link]
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Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. SCIRP. [Link]
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Methodological & Application
Synthesis Protocols for 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
This document provides a comprehensive guide to the synthesis of 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine, also known as 4-(benzyloxy)hydrazobenzene (CAS No. 93942-75-7). This 1,2-diarylhydrazine derivative is a valuable intermediate in medicinal chemistry, notably as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Oxyphenbutazone[1]. We present a robust and well-established two-step synthetic pathway that proceeds via an azo-coupling reaction followed by a chemical reduction. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and emphasizes the critical parameters and safety considerations necessary for successful synthesis and scale-up.
Introduction and Synthetic Strategy
1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine is an unsymmetrical diarylhydrazine featuring both a phenyl and a 4-(benzyloxy)phenyl substituent on the nitrogen atoms. The synthesis of such structures is most reliably achieved through the reduction of a corresponding diaryldiazene (azo compound). Our selected strategy is therefore a two-part process:
-
Azo Coupling: Formation of the stable intermediate, 1-phenyl-2-[4-(phenylmethoxy)phenyl]diazene (4-benzyloxyazobenzene), via the electrophilic aromatic substitution of a phenyldiazonium salt onto the electron-rich 4-benzyloxybenzene ring.
-
Reduction: Conversion of the central azo group (-N=N-) of the intermediate to the desired hydrazo linkage (-NH-NH-) to yield the final product.
This approach is advantageous due to the high yields, operational simplicity, and the formation of a stable, deeply colored azo intermediate, which allows for straightforward reaction monitoring.
Caption: Overall two-step synthetic pathway.
Part I: Synthesis of 4-Benzyloxyazobenzene (Azo Intermediate)
Principle and Rationale
The cornerstone of this step is the diazotization of aniline. In a cold, acidic medium, sodium nitrite (NaNO₂) converts the primary amino group of aniline into a phenyldiazonium salt[2][3]. This salt is a potent electrophile. The causality for the low temperature (0–5 °C) is paramount; diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures[3].
The subsequent azo coupling reaction is a classic electrophilic aromatic substitution. The electron-donating nature of the benzyloxy group activates the target benzene ring, making it sufficiently nucleophilic to attack the terminal nitrogen of the diazonium salt. The reaction is typically performed under slightly basic conditions to deprotonate the phenolic precursor (4-benzyloxyphenol), forming a highly activated phenoxide ion, which dramatically increases the reaction rate and yield.
Experimental Protocol: Azo Coupling
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| Aniline | 93.13 | 4.66 | 50.0 | 1.0 |
| Hydrochloric Acid (conc.) | 36.46 | ~15 mL | ~180 | 3.6 |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.62 | 52.5 | 1.05 |
| 4-Benzyloxyaniline | 199.24 | 10.0 | 50.0 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 4.0 | 100 | 2.0 |
| Ethanol (95%) | - | - | - | - |
| Water (deionized) | - | - | - | - |
Procedure:
-
Diazonium Salt Preparation:
-
In a 250 mL beaker, combine aniline (4.66 g, 50.0 mmol) and 15 mL of concentrated hydrochloric acid. Add 50 mL of water and stir until the aniline hydrochloride fully dissolves.
-
Cool the solution to 0–5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (3.62 g, 52.5 mmol) in 20 mL of water and cool it in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution over 20-30 minutes. Crucial: Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt[2]. The formation of a clear, slightly yellow solution indicates the completion of diazotization. Keep this solution cold for the next step.
-
-
Coupling Reaction:
-
In a separate 500 mL flask, dissolve 4-benzyloxyaniline (10.0 g, 50.0 mmol) in a solution of sodium hydroxide (4.0 g, 100 mmol) in 100 mL of water. Stir until a clear solution is obtained and cool it to 5–10 °C in an ice bath.
-
Slowly add the cold phenyldiazonium salt solution to the alkaline 4-benzyloxyaniline solution with continuous, vigorous stirring.
-
A deep red or orange precipitate of 4-benzyloxyazobenzene will form immediately. The slow addition and efficient stirring are critical for preventing localized overheating and ensuring a homogenous product.
-
After the addition is complete, continue stirring the mixture in the ice bath for another 60 minutes to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Press the solid dry on the filter.
-
Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Filter the purified orange-red crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven at 40 °C. The expected yield is typically high (80-90%).
-
Part II: Reduction to 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine
Principle and Rationale
The conversion of the azo linkage to a hydrazo group is a reductive process. While various reagents can accomplish this, sodium dithionite (Na₂S₂O₄, also known as sodium hydrosulfite) is a particularly effective and convenient choice for laboratory-scale synthesis. In an aqueous or alcoholic solution, dithionite acts as a potent reducing agent, readily donating electrons to cleave the π-bond of the N=N double bond, followed by protonation to yield the N-N single bond of the hydrazine derivative.
The progress of the reaction can be visually monitored by the disappearance of the intense color of the azo compound as it is converted to the often colorless or pale-yellow hydrazine product. It is important to note that 1,2-diarylhydrazines can be susceptible to air oxidation, which can re-form the azo compound. Therefore, minimizing exposure to air during work-up is advisable.
Experimental Protocol: Reduction
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| 4-Benzyloxyazobenzene | 288.33 | 11.53 | 40.0 | 1.0 |
| Sodium Dithionite (Na₂S₂O₄) | 174.11 | ~14.0 | ~80.0 | ~2.0 |
| Ethanol | - | 200 mL | - | - |
| Water | - | 50 mL | - | - |
Procedure:
-
Reaction Setup:
-
In a 500 mL round-bottom flask equipped with a reflux condenser, suspend the purified 4-benzyloxyazobenzene (11.53 g, 40.0 mmol) in 200 mL of ethanol.
-
Add 50 mL of water to the suspension and heat the mixture to a gentle reflux with stirring. The azo compound may not fully dissolve initially.
-
-
Reduction:
-
Once the mixture is refluxing, add solid sodium dithionite (~14.0 g, ~80.0 mmol) in small portions through the condenser over 30 minutes.
-
Causality: Portion-wise addition is necessary to control the exothermic reaction and any potential frothing.
-
Continue heating at reflux. The orange-red color of the suspension will gradually fade to a pale yellow or off-white as the reduction proceeds. The reaction is typically complete within 1-2 hours after the final addition.
-
-
Work-up and Purification:
-
Once the color has discharged, cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of cold water with stirring. The product should precipitate as a solid.
-
Collect the crude product by vacuum filtration and wash the filter cake with ample water.
-
Recrystallize the crude solid from an ethanol/water mixture. Dissolve the product in a minimal amount of hot ethanol and add water dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.
-
Filter the purified crystals, wash with a small volume of cold 40% ethanol, and dry under vacuum. The final product, 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine, should be an off-white to pale yellow solid.
-
Workflow and Safety
Caption: Detailed step-by-step experimental workflow.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aniline: Aniline is toxic upon inhalation, ingestion, and skin contact and is a suspected carcinogen. Handle with extreme care.
-
Diazonium Salts: While generally stable in cold aqueous solution, isolated diazonium salts can be explosive when dry. Do not attempt to isolate the diazonium salt intermediate.
-
Hydrazine Derivatives: Phenylhydrazines and their derivatives are toxic and should be handled with caution[4]. Avoid inhalation of dust and skin contact.
-
Reagents: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Sodium dithionite can release sulfur dioxide upon decomposition.
References
-
Organic Syntheses. (n.d.). Phenylhydrazine. Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (n.d.). US6852890B1 - Process for the preparation of phenylhydrazines.
- Google Patents. (n.d.). Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process.
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
Mäeorg, U., et al. (2005). Arylation of substituted hydrazines with arylboronic acids. Proceedings of the Estonian Academy of Sciences, Chemistry, 54(1), 12-21. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. National Institutes of Health. Retrieved from [Link]
-
ACS Publications. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega. Retrieved from [Link]
- Google Patents. (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
- Google Patents. (n.d.). US6087534A - Method for synthesizing aryl hydrazine through reduction of a diazo compound derivative.
-
ACS Publications. (2016). Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines. Organic Letters. Retrieved from [Link]
-
Austin Publishing Group. (n.d.). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
PubChem. (n.d.). (4-(Benzyloxy)phenyl)hydrazine monohydrochloride. National Institutes of Health. Retrieved from [Link]
Sources
Application Notes and Protocols for the Preparation of Phenylhydrazone Derivatives for Antifungal Studies
Introduction: The Growing Need for Novel Antifungal Agents and the Promise of Phenylhydrazones
The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited, and many existing agents are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity. This critical landscape necessitates the urgent discovery and development of new antifungal compounds with novel mechanisms of action.[1]
Phenylhydrazones, a class of organic compounds characterized by the C=N-NH-Ph functional group, have emerged as a promising scaffold in medicinal chemistry.[2][3] These derivatives are readily synthesized through a straightforward condensation reaction and have demonstrated a wide range of biological activities, including antibacterial, anticancer, and, notably, antifungal properties.[2][3] Their structural versatility allows for extensive chemical modification, enabling the fine-tuning of their biological activity and pharmacokinetic properties. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and antifungal evaluation of phenylhydrazone derivatives.
Underlying Chemistry and Rationale: The Fischer-Indole Pathway and Beyond
The synthesis of phenylhydrazones is most commonly achieved through the acid-catalyzed condensation of a substituted phenylhydrazine with an aldehyde or a ketone.[2][3][4] This reaction is mechanistically straightforward, proceeding via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.
The choice of an acid catalyst, typically a few drops of glacial acetic acid, is crucial as it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and thus accelerating the reaction.[4][5] Protic solvents like ethanol or methanol are often employed as they effectively solvate the reactants and facilitate proton transfer.[5]
It is also noteworthy that phenylhydrazones are key intermediates in the Fischer-Indole synthesis, a powerful method for constructing the indole ring system, which is another privileged scaffold in medicinal chemistry. Understanding this connection can open avenues for further library diversification.
Part 1: Synthesis of Phenylhydrazone Derivatives
This section details the general protocol for the synthesis of phenylhydrazone derivatives, along with key considerations for optimizing the reaction and ensuring the purity of the final compounds.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Substituted Phenylhydrazine | ≥98% | Sigma-Aldrich, Acros Organics | Can be hydrochloride salt or free base. |
| Aldehyde or Ketone | ≥98% | Sigma-Aldrich, Alfa Aesar | Purity is critical to avoid side reactions. |
| Absolute Ethanol | Anhydrous | Fisher Scientific | Protic solvent. |
| Glacial Acetic Acid | ACS Grade | VWR | Catalyst. |
| Diethyl Ether | Anhydrous | Fisher Scientific | For purification/recrystallization. |
| Petroleum Ether | ACS Grade | Fisher Scientific | For purification/recrystallization. |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | Merck | For reaction monitoring. |
| Round-bottom flask | Varies | Pyrex | |
| Reflux condenser | Pyrex | ||
| Magnetic stirrer with hotplate | IKA, Corning | ||
| Rotary evaporator | Büchi, Heidolph | For solvent removal. |
General Synthetic Protocol
The following protocol is a general guideline and may require optimization based on the specific substrates used.
-
Reactant Dissolution: In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq.) and the corresponding aldehyde or ketone (1.0 eq.) in absolute ethanol. A typical concentration is 0.5-1.0 M.[2][3][4]
-
Catalyst Addition: Add a few drops (typically 2-5) of glacial acetic acid to the solution to catalyze the reaction.[2][4]
-
Reaction Heating and Monitoring: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 60-80°C) with continuous stirring.[2][3][4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC), typically using a mixture of hexane and ethyl acetate as the mobile phase.[2] The reaction is generally complete within 3-10 hours.[2][4]
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[4]
-
Product Isolation and Purification: The resulting crude product, often an oil or solid, can be purified by recrystallization. A common solvent system for recrystallization is a mixture of diethyl ether and petroleum ether.[4] The pure phenylhydrazone derivative is then collected by filtration and dried under vacuum.
Diagram 1: General Workflow for Phenylhydrazone Synthesis
Caption: A typical workflow for the synthesis and purification of phenylhydrazone derivatives.
Characterization of Synthesized Derivatives
Confirmation of the structure and purity of the synthesized phenylhydrazone derivatives is essential. The following techniques are routinely employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. The disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of the N-H proton signal are key indicators of a successful reaction.[4]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.[4]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. The disappearance of the C=O stretch from the starting carbonyl and the appearance of the C=N stretch (around 1600-1650 cm⁻¹) are characteristic of phenylhydrazone formation.
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N) in the compound, providing further evidence of its purity and empirical formula.[4]
-
Melting Point Determination: A sharp melting point range is indicative of a pure compound.
Troubleshooting Synthesis
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive reagents; Insufficient heating; Incorrect stoichiometry. | Check the purity of starting materials. Ensure the reaction is heated to reflux. Use equimolar amounts of reactants.[5] |
| Incomplete reaction | Insufficient reaction time; Catalyst degradation. | Extend the reaction time and continue monitoring by TLC. Add a fresh portion of acetic acid. |
| Oily product that won't crystallize | Impurities present; Compound is inherently an oil at RT. | Attempt purification by column chromatography. If the compound is an oil, confirm its purity by NMR and MS. |
| Multiple spots on TLC | Side reactions; Isomers. | Optimize reaction conditions (temperature, catalyst). Purify by column chromatography to isolate the desired product. |
Part 2: Antifungal Susceptibility Testing
Once the phenylhydrazone derivatives have been synthesized and characterized, the next critical step is to evaluate their antifungal activity. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methods for this purpose.[6] This section outlines two common methods: broth microdilution and agar disk diffusion.
Mechanism of Antifungal Action: A Brief Overview
While the exact mechanism can vary between derivatives, phenylhydrazones are thought to exert their antifungal effects through several pathways:
-
Disruption of Cell Integrity: Some derivatives may interfere with fungal cell membrane or cell wall synthesis, leading to morphological damage.[7]
-
Enzyme Inhibition: Certain phenylhydrazones have been shown to inhibit key fungal enzymes, such as succinate dehydrogenase, which is crucial for cellular respiration.[7]
-
Generation of Reactive Oxygen Species (ROS): The chemical structure of these compounds may facilitate the production of ROS within the fungal cell, leading to oxidative stress and cell death.[1]
Protocol 1: Broth Microdilution Method (CLSI M27/M38-A2 Guideline Principles)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[8]
Materials:
-
Synthesized phenylhydrazone derivatives
-
Standard antifungal drug (e.g., Fluconazole, Amphotericin B)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Hemocytometer
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the test compounds and control drugs, typically in dimethyl sulfoxide (DMSO).
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).[6]
-
Prepare a suspension of fungal cells or spores in sterile saline.
-
Adjust the suspension to a specific concentration (e.g., 1 x 10⁶ to 5 x 10⁶ CFU/mL) using a spectrophotometer or by direct counting with a hemocytometer.[6]
-
Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).[6][9]
-
-
Serial Dilution in Microtiter Plate:
-
Inoculation: Add the prepared fungal inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours, depending on the fungal species.[6][8][9]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 492 nm or 600 nm).[6][9]
Diagram 2: Broth Microdilution Workflow
Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Agar Disk Diffusion Method
This qualitative or semi-quantitative method is simpler and can be used for initial screening. It assesses the susceptibility of a fungus to a compound by measuring the zone of growth inhibition around a disk impregnated with the test compound.[10][11][12]
Materials:
-
Synthesized phenylhydrazone derivatives
-
Sterile filter paper disks
-
Fungal strains
-
Mueller-Hinton agar or Sabouraud Dextrose Agar plates
-
Sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum as described in the broth microdilution method.
-
Plate Inoculation: Dip a sterile swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate to create a lawn of fungal growth.[10]
-
Disk Application:
-
Impregnate sterile filter paper disks with a known concentration of the synthesized phenylhydrazone derivatives.
-
Aseptically place the disks onto the surface of the inoculated agar plate.[11]
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 30-37°C) for a period sufficient for fungal growth (typically 24-72 hours).[11]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.[11]
Part 3: Safety Precautions and Data Interpretation
Handling Phenylhydrazine and its Derivatives
Phenylhydrazine and many of its derivatives are toxic and should be handled with extreme care in a well-ventilated chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and double gloves (nitrile or latex).[13][14]
-
Exposure Response: In case of skin contact, wash the affected area immediately and thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention for any significant exposure.[13]
-
Waste Disposal: All waste containing phenylhydrazine or its derivatives must be disposed of as hazardous chemical waste according to institutional guidelines.[13]
Interpreting the Results
-
MIC Values: The lower the MIC value, the more potent the compound is against the tested fungus. MIC values are crucial for structure-activity relationship (SAR) studies, where the goal is to correlate changes in chemical structure with changes in antifungal activity. For example, studies have shown that the presence of electron-withdrawing groups on the phenyl ring can enhance the antifungal activity of phenylhydrazones.[4]
-
Zone of Inhibition: In disk diffusion assays, the diameter of the inhibition zone is compared to that of standard antifungal drugs to provide a qualitative assessment of potency.
-
Hit Criteria: In a drug discovery screening campaign, a "hit" is a compound that meets a predefined threshold of activity (e.g., MIC < 10 µg/mL). These hits are then selected for further optimization and more detailed mechanistic studies.
Conclusion
Phenylhydrazone derivatives represent a versatile and accessible class of compounds with significant potential for the development of new antifungal agents. The protocols and guidelines presented in this application note provide a robust framework for the synthesis, characterization, and biological evaluation of these promising molecules. By systematically applying these methods, researchers can efficiently explore the chemical space of phenylhydrazones and contribute to the critical search for next-generation antifungal therapies.
References
-
Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PubMed Central. Available at: [Link]
-
Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI. Available at: [Link]
-
A Green and Efficient Protocol for the Synthesis of Phenylhydrazone Derivatives Catalyzed by Nanostructured Diphosphate Na2CaP2O7 and Screening of Their Antibacterial Activity. ResearchGate. Available at: [Link]
-
Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. Preprints.org. Available at: [Link]
-
Hydrazine. Wikipedia. Available at: [Link]
-
Safety Data Sheet: Phenylhydrazine hydrochloride. Carl ROTH. Available at: [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. NIH National Library of Medicine. Available at: [Link]
-
Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. NIH National Library of Medicine. Available at: [Link]
-
Design, Bioactivity, and Action Mechanism of Pyridinecarbaldehyde Phenylhydrazone Derivatives with Broad-Spectrum Antifungal Activity. ACS Publications. Available at: [Link]
-
What is the perfect procedure to get high yield of phenylhydrazone derivatives? ResearchGate. Available at: [Link]
-
(PDF) Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of N'-Phenylhydrazides as Potential Antifungal Agents. ResearchGate. Available at: [Link]
-
MIC (Broth Microdilution) Testing. YouTube. Available at: [Link]
-
Chemical Safety Practices Recommendations PhenylHydrazine HCl. NCI at Frederick. Available at: [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]
-
Antifungal susceptibility testing using agar based disc diffusion method of dermatophytic isolates in a tertiary teaching institute. ResearchGate. Available at: [Link]
-
PHENYLHYDRAZINE HYDROCHLORIDE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]
-
Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. SciELO. Available at: [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. NIH National Library of Medicine. Available at: [Link]
Sources
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- 2. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities | MDPI [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. scielo.br [scielo.br]
- 10. asm.org [asm.org]
- 11. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. nj.gov [nj.gov]
Troubleshooting & Optimization
Technical Support Center: Phenylhydrazine Hydrochloride Purification
A Senior Application Scientist's Guide to Recrystallization Techniques
Welcome to the technical support center for the purification of phenylhydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who handle this compound. Here, we move beyond simple protocols to address the nuanced challenges of recrystallization, providing field-proven insights and troubleshooting strategies in a practical question-and-answer format. Our goal is to empower you with the expertise to achieve high-purity phenylhydrazine hydrochloride consistently and safely.
Critical Safety Briefing: Handle with Extreme Caution
Before any experimental work, it is imperative to recognize that phenylhydrazine and its salts are highly toxic and hazardous materials.
-
Toxicity Profile : Phenylhydrazine hydrochloride is toxic if swallowed, inhaled, or absorbed through the skin.[1][2] It is a suspected mutagen, a confirmed animal carcinogen, and may cause allergic skin reactions and damage to organs through prolonged exposure.[1][3]
-
Required PPE : Always handle phenylhydrazine hydrochloride inside a certified chemical fume hood.[3] Mandatory personal protective equipment includes impermeable gloves, a lab coat, and chemical splash goggles.[3][4]
-
Handling Solids : To prevent inhalation, use wet methods or a vacuum for cleaning spills and avoid dry sweeping, which can generate dust.[4]
-
Incompatibilities : The compound is incompatible with strong bases, alkali metals, and strong oxidizing agents.[4][5] It should be stored in a tightly closed container in a cool, well-ventilated area, protected from air and light.[5]
Frequently Asked Questions (FAQs) on Core Principles
Q1: Why is recrystallization the preferred method for purifying phenylhydrazine hydrochloride?
A1: Recrystallization is a highly effective purification technique for crystalline solids like phenylhydrazine hydrochloride. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. As the hot, saturated solution cools, the solubility of phenylhydrazine hydrochloride decreases, forcing it to crystallize out, while the impurities, being present in much lower concentrations, remain dissolved in the mother liquor. This method is effective for removing colored degradation products and residual starting materials from the synthesis, such as aniline.[6]
Q2: What are the key characteristics of a good recrystallization solvent for this compound?
A2: The ideal solvent should:
-
Not React with phenylhydrazine hydrochloride.
-
Exhibit High Solvency at High Temperatures and Low Solvency at Low Temperatures . This ensures maximum recovery of the purified compound upon cooling.
-
Dissolve impurities readily at all temperatures or not at all.
-
Have a boiling point below the melting/decomposition point of the compound to prevent "oiling out." Phenylhydrazine hydrochloride decomposes at temperatures above 245°C.[1][2]
-
Be volatile enough to be easily removed from the purified crystals.
-
Be non-toxic, inexpensive, and non-flammable for safety and practicality.
Based on established procedures, water is a common and effective solvent for this purpose, often with the addition of hydrochloric acid to suppress dissociation and leverage the common-ion effect.[7]
Q3: My phenylhydrazine hydrochloride is off-color (yellow to reddish-brown). What causes this and will recrystallization fix it?
A3: The discoloration is almost always due to oxidation. Phenylhydrazine and its salts are notoriously sensitive to air and light, leading to the formation of colored oxidation byproducts.[5][6] Recrystallization is highly effective at removing these impurities. The process often includes the use of activated charcoal (decolorizing carbon) to adsorb these colored molecules, resulting in pure white crystals.[7]
Standard Recrystallization Protocol
This protocol is adapted from established laboratory methods for purifying phenylhydrazine hydrochloride.[7]
Materials:
-
Crude phenylhydrazine hydrochloride
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Activated charcoal (decolorizing carbon)
-
Erlenmeyer flask, beaker, Büchner funnel, filter flask
-
Heating source (hot plate)
-
Ice bath
Step-by-Step Methodology:
-
Dissolution: For every 100 g of crude phenylhydrazine hydrochloride, add 600 mL of deionized water to a large Erlenmeyer flask. Heat the mixture to a gentle boil with stirring to fully dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add 1-2 grams of activated charcoal to the solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Hot Filtration: Bring the solution back to a boil for a few minutes. Perform a hot gravity filtration using fluted filter paper to remove the charcoal and any insoluble impurities. This step should be done quickly to prevent premature crystallization in the funnel. It is advisable to pre-heat the funnel and receiving flask.
-
Crystallization: To the hot, clear filtrate, add 200 mL of concentrated hydrochloric acid. The addition of excess HCl significantly reduces the solubility of the hydrochloride salt, promoting a higher yield of crystals.[7]
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the pure white crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water or ethanol to remove any residual mother liquor.
-
Drying: Dry the crystals thoroughly. This can be done in a desiccator or a vacuum oven at a low temperature. Ensure the final product is free of moisture, as residual water can promote degradation.[7]
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of phenylhydrazine hydrochloride.
Q4: I followed the protocol, but no crystals formed upon cooling. What went wrong?
A4: This is a classic case of either using too much solvent or the solution being supersaturated.
-
Causality: If too much solvent was used, the solution is not saturated enough for crystals to form even at low temperatures. Supersaturation occurs when a solution holds more dissolved solute than its equilibrium solubility, often due to very slow cooling without nucleation sites.
-
Solution Workflow:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure phenylhydrazine hydrochloride, add a single tiny crystal to the solution. This "seed" will act as a template for crystallization.
-
Reduce Solvent Volume: If the above fails, gently heat the solution to evaporate some of the water. Be careful not to evaporate too much. Let it cool again. This will increase the concentration to the point of saturation.
-
Q5: My product "oiled out" instead of forming crystals. How do I fix this?
A5: "Oiling out" occurs when the solute comes out of solution above its melting point, forming an impure liquid layer instead of a solid crystalline lattice.
-
Causality: This can happen if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. For phenylhydrazine hydrochloride, this is less common with water but can occur if significant impurities are present that depress the melting point.
-
Solution Workflow:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to lower the saturation point slightly.
-
Allow the solution to cool much more slowly. Vigorous stirring during the cooling phase can also sometimes help break up the oil and encourage crystallization.
-
Q6: My final product is still colored, even after recrystallization. Why?
A6: This indicates that the colored impurities were not fully removed.
-
Causality: The amount of activated charcoal used may have been insufficient, or the hot filtration step was not performed correctly, allowing some charcoal to pass into the filtrate. It's also possible that the impurity is highly soluble and co-precipitated with the product.
-
Solution Workflow:
-
Repeat the Process: The most reliable solution is to perform a second recrystallization.
-
Optimize Decolorization: Ensure you use an adequate amount of activated charcoal (typically 1-2% by weight of the solute). Ensure the solution is boiled for a few minutes with the charcoal to allow for sufficient adsorption.
-
Improve Filtration: Use a finer grade of filter paper for the hot filtration or use a double layer.
-
Q7: The yield of my recrystallized product is very low. What are the likely causes?
A7: Low yield is a common issue with several potential causes.
-
Causality & Solutions:
-
Premature Crystallization: The product may have crystallized in the filter paper during hot filtration. Solution: Ensure the funnel and receiving flask are pre-heated and that the filtration is performed as quickly as possible.
-
Incomplete Precipitation: The solution may not have been cooled sufficiently. Solution: Ensure the solution is cooled in an ice bath for at least 30 minutes.
-
Excessive Washing: Washing the crystals with too much solvent or with a solvent that was not ice-cold will dissolve some of the product. Solution: Use a minimal amount of ice-cold solvent for washing.
-
High Solubility: The initial choice of solvent may not have been optimal, with the product having significant solubility even at low temperatures. Solution: For the described protocol, the addition of concentrated HCl is crucial to minimize the solubility of the product in water.[7] Ensure this step was not omitted.
-
Visual Workflow: Troubleshooting Recrystallization
The following diagram outlines the decision-making process for common recrystallization problems.
Caption: A troubleshooting flowchart for common recrystallization issues.
Data Summary: Solubility Profile
Precise temperature-dependent solubility data for phenylhydrazine hydrochloride in various organic solvents is not widely published. However, its general solubility characteristics are well-documented.
| Solvent | Solubility | Rationale & Comments |
| Water | Soluble (~50 g/L at 20°C)[1][8] | Excellent solvent for recrystallization, especially with added HCl to decrease solubility upon cooling.[7] |
| Ethanol | Miscible/Soluble[6] | Can be used, but its high solvency at room temperature might lead to lower yields compared to acidified water. Often used as a wash solvent. |
| Diethyl Ether | Miscible[6] | Phenylhydrazine base is miscible, but the hydrochloride salt has much lower solubility. Not a primary choice for recrystallization. |
| Benzene | Miscible[6] | Similar to ether, the free base is soluble, but the salt is not. Can be used to wash away non-polar impurities. |
| Petroleum Ether | Sparingly Soluble[9] | Low polarity makes it a poor solvent for the salt. Useful for washing final crystals to remove organic residues. |
References
- US4352941A, Process for purification of phenylhydrazine, Google P
-
Safety Data Sheet: Phenylhydrazine hydrochloride, Carl ROTH. [Link]
-
Phenylhydrazine, PubChem, National Institutes of Health. [Link]
-
G. H. Coleman, Phenylhydrazine, Organic Syntheses, Coll. Vol. 1, p. 442 (1941); Vol. 2, p. 71 (1922). [Link]
-
Phenylhydrazine hydrochloride, PubChem, National Institutes of Health. [Link]
-
Hazard Summary: Phenylhydrazine Hydrochloride, New Jersey Department of Health. [Link]
-
Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale, MDPI. [Link]
- JPS5920665B2, Purification method of phenylhydrazine, Google P
-
Phenylhydrazine, Wikipedia. [Link]
-
Can we use phenyl hydrazine hydrochloride instead of phenyl hydrazine in organic synthesis?, ResearchGate. [Link]
-
Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride, Environmental Health & Safety, University of Pennsylvania. [Link]
-
Preparation of phenylhydrazine, PrepChem.com. [Link]
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. Phenylhydrazine hydrochloride | C6H8N2.ClH | CID 60962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs.utoronto.ca [ehs.utoronto.ca]
- 4. nj.gov [nj.gov]
- 5. Phenylhydrazine hydrochloride(59-88-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Phenylhydrazine hydrochloride | 59-88-1 [chemicalbook.com]
- 9. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
Phenylhydrazine Synthesis: A Technical Support Guide for Optimal Reaction Yield
For researchers, scientists, and professionals in drug development, the synthesis of phenylhydrazine is a foundational yet nuanced process. Achieving a high yield of a pure product requires a deep understanding of the reaction mechanism and meticulous control over experimental parameters. This guide provides in-depth technical support in a question-and-answer format to address common challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing phenylhydrazine in a laboratory setting?
A1: The most prevalent and well-established method is the reduction of a benzenediazonium salt, which is prepared from the diazotization of aniline.[1][2][3][4] This multi-step process, often referred to as the Fischer phenylhydrazine synthesis, involves:
-
Diazotization: Aniline is treated with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C) to form benzenediazonium chloride.[5][6]
-
Reduction: The resulting diazonium salt is then reduced to phenylhydrazine. Common reducing agents include sodium sulfite, stannous chloride, or ammonium bisulfite.[2][7][8]
-
Hydrolysis and Neutralization: The intermediate product is hydrolyzed with acid and then neutralized with a base to liberate the free phenylhydrazine.[2][3]
Troubleshooting Guide: The Diazotization of Aniline
Q2: My diazotization reaction mixture turned dark brown or black, and I observed gas evolution. What went wrong?
A2: This indicates the decomposition of the benzenediazonium salt. The primary cause is inadequate temperature control. Benzenediazonium salts are notoriously unstable at temperatures above 5 °C and will decompose to form phenol and nitrogen gas, among other byproducts.[5]
Causality: The C-N bond in the diazonium salt is susceptible to nucleophilic attack by water, which is present in the aqueous reaction medium. This reaction is highly temperature-dependent.
Preventative Measures & Solutions:
-
Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C at all times. This can be achieved using an ice-salt bath.[6]
-
Slow Addition of Sodium Nitrite: Add the sodium nitrite solution dropwise to the acidic aniline solution.[6] This prevents localized temperature increases due to the exothermic nature of the reaction.
-
Pre-chilled Reagents: Ensure that both the aniline hydrochloride solution and the sodium nitrite solution are adequately chilled before mixing.
| Parameter | Recommended Range | Rationale |
| Temperature | 0-5 °C | Minimizes decomposition of the unstable diazonium salt. |
| Rate of Addition | Slow, dropwise | Prevents localized overheating. |
| Stirring | Constant and efficient | Ensures uniform temperature distribution. |
Q3: How do I confirm the completion of the diazotization reaction?
A3: The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid. A simple and effective method is to use starch-iodide paper. A small drop of the reaction mixture is streaked on the paper. The presence of excess nitrous acid will oxidize the iodide to iodine, resulting in an immediate blue-black color. The absence of an immediate color change indicates that all the nitrous acid has been consumed and the diazotization is complete.
Troubleshooting Guide: Reduction of Benzenediazonium Chloride
Q4: My final product yield is significantly lower than expected. What are the likely causes during the reduction step?
A4: Low yield during the reduction of benzenediazonium chloride can stem from several factors, primarily related to the choice and handling of the reducing agent and the overall reaction conditions.
-
Insufficient Reducing Agent: An inadequate amount of the reducing agent will result in incomplete conversion of the diazonium salt. It is common practice to use a stoichiometric excess of the reducing agent.[9]
-
Side Reactions: The diazonium salt can undergo competing side reactions if the reduction is not efficient. For example, it can couple with unreacted aniline or other aromatic compounds present in the mixture to form azo dyes.
-
Loss of Product During Workup: Phenylhydrazine has some solubility in water.[1][4] Therefore, significant product loss can occur during the extraction and washing steps if not performed carefully.
Q5: I am using sodium sulfite as the reducing agent, and the reaction mixture has turned a deep red/orange color that persists. Is this normal?
A5: An initial orange-red color is expected when the diazonium salt solution is mixed with the sodium sulfite solution. However, this color should diminish upon heating as the reduction proceeds.[10] If the color persists, it could indicate that the solution was acidified prematurely. The mixture should be warmed (around 60-70 °C) until the color darkens before acidification with hydrochloric acid.[10]
Experimental Workflow: Phenylhydrazine Synthesis
Caption: General workflow for phenylhydrazine synthesis.
Troubleshooting Guide: Product Isolation and Purification
Q6: My isolated phenylhydrazine is a dark-colored oil. How can I purify it?
A6: Phenylhydrazine is prone to air oxidation, which causes it to darken.[4] For purification, vacuum distillation is the most effective method.[11] Distilling at atmospheric pressure is not recommended as phenylhydrazine decomposes at its boiling point.[11]
Purification Protocol: Vacuum Distillation of Phenylhydrazine
-
Drying: Ensure the crude phenylhydrazine is thoroughly dried before distillation. The presence of moisture can cause foaming.[10]
-
Apparatus: Use a standard vacuum distillation apparatus.
-
Pressure and Temperature: The distillation should be carried out under reduced pressure. Phenylhydrazine boils at approximately 120 °C at 12 mmHg.[11]
-
Collection: Collect the pale yellow, oily distillate. Upon cooling, pure phenylhydrazine can crystallize.[1][11]
It is also possible to purify the product via its hydrochloride salt. The crude phenylhydrazine can be converted to phenylhydrazine hydrochloride, which can be recrystallized from water.[10] The purified salt can then be treated with a base to regenerate the pure phenylhydrazine.
Q7: During the final neutralization and extraction, I am getting a poor separation of the organic and aqueous layers. How can I improve this?
A7: Poor separation can be due to the formation of an emulsion. To break the emulsion and improve layer separation:
-
Addition of Brine: Add a saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, reducing the solubility of the organic product and helping to break the emulsion.
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Allow Sufficient Time: Let the mixture stand for a longer period to allow the layers to separate.
Logical Troubleshooting Flow
Caption: Troubleshooting decision tree for low phenylhydrazine yield.
References
- Google Patents. (2017). CN106831482A - The preparation method of phenylhydrazine.
-
Chemguide. (n.d.). making diazonium salts from phenylamine (aniline). Retrieved from [Link]
-
Brainly.in. (2021). How will you convert benzene diazonium salt into Phenyl hydrazine?. Retrieved from [Link]
- Google Patents. (2017). CN106831483A - A kind of preparation method of phenylhydrazine.
-
Organic Syntheses. (n.d.). PHENYLHYDRAZINE. Retrieved from [Link]
-
NileRed. (2015). Making Phenylhydrazine (Skatole precursor). YouTube. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of phenylhydrazine. Retrieved from [Link]
- Google Patents. (2016). CN105348140A - Synthetic method of phenylhydrazine hydrochloride.
- Google Patents. (1968). US3410900A - Production of phenylhydrazine.
-
Wikipedia. (n.d.). Phenylhydrazine. Retrieved from [Link]
Sources
- 1. PHENYL HYDRAZINE FOR SYNTHESIS | Ennore India Chemicals [ennoreindiachemicals.com]
- 2. CN106831482A - The preparation method of phenylhydrazine - Google Patents [patents.google.com]
- 3. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 4. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. brainly.in [brainly.in]
- 8. CN106831483A - A kind of preparation method of phenylhydrazine - Google Patents [patents.google.com]
- 9. US3410900A - Production of phenylhydrazine - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. prepchem.com [prepchem.com]
Technical Support Center: Phenylhydrazine Stability in Aqueous Solutions
From the Desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the critical stability issues of phenylhydrazine in aqueous solutions. Phenylhydrazine is an invaluable reagent in synthetic chemistry, particularly for the Fischer indole synthesis and the formation of phenylhydrazones for carbohydrate analysis.[1] However, its utility is often challenged by its inherent instability in aqueous environments. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs): Understanding the Root Causes
This section addresses the fundamental principles governing phenylhydrazine's behavior in aqueous solutions.
Q1: Why did my freshly prepared phenylhydrazine solution rapidly turn yellow or dark red?
This discoloration is a classic indicator of autoxidation.[1] Phenylhydrazine is a potent reducing agent and readily reacts with dissolved oxygen in your solvent.[2] This process is a complex, autocatalytic chain reaction that generates a series of colored intermediates and byproducts, including superoxide radicals, hydrogen peroxide, and phenyldiazene.[3] The appearance of a yellow-to-red hue signifies that the reagent is degrading and its effective concentration is decreasing.
Q2: What are the primary factors that accelerate the degradation of phenylhydrazine in my aqueous buffer?
The stability of your phenylhydrazine solution is not governed by a single factor but by the interplay of several experimental conditions. The most critical factors are:
-
Presence of Dissolved Oxygen: Oxygen is the primary oxidant. Its presence initiates the degradation cascade.[4][5]
-
pH of the Solution: Phenylhydrazine is significantly more stable in acidic conditions compared to neutral or alkaline environments.[4]
-
Presence of Metal Ions: Trace amounts of metal cations, particularly copper (Cu²⁺) and iron, act as powerful catalysts for the oxidation reaction.[3][6]
-
Exposure to Light: Phenylhydrazine strongly absorbs UV light, which can lead to photolytic degradation, further compromising its stability.[7]
-
Temperature: Elevated temperatures increase the rate of all chemical reactions, including the degradation of phenylhydrazine.[8]
Q3: How exactly does pH influence the stability of my phenylhydrazine solution?
The pH of the aqueous medium dictates the protonation state of phenylhydrazine.
-
In Acidic Solutions (pH < 7): Phenylhydrazine is protonated to form the phenylhydrazinium ion (C₆H₅NH₂NH₃⁺). This cationic form is significantly more resistant to oxidation. This is why dissolving phenylhydrazine hydrochloride in an acidic buffer (e.g., 0.1 M HCl) is a standard practice for enhancing stability.[2]
-
In Neutral or Alkaline Solutions (pH ≥ 7): The compound exists predominantly as the neutral free base (C₆H₅NHNH₂). This form possesses a lone pair of electrons on the nitrogen atom that is readily available for oxidation, making it highly unstable in the presence of oxygen.[4][8]
Q4: Is it advisable to prepare a stock solution of phenylhydrazine in advance? What are the best practices for preparation and storage?
While preparing solutions fresh is always the gold standard, a properly prepared stock solution can be viable for a short period. If you must prepare a stock, follow these critical steps:
-
Use High-Purity, Deoxygenated Solvent: Before dissolving the reagent, sparge your aqueous buffer with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Use the Hydrochloride Salt: Start with phenylhydrazine hydrochloride (PhNHNH₂·HCl), which is a more stable, solid form.
-
Maintain an Acidic pH: Ensure your final solution is acidic.
-
Store Properly: Store the solution in an amber glass vial to protect it from light, at a reduced temperature (2-8°C), and under an inert atmosphere. Even under these conditions, the solution should be considered viable for a limited time and its quality should be verified before critical use.
Q5: My assay results are highly variable and show poor reproducibility. Could phenylhydrazine instability be the culprit?
Absolutely. If phenylhydrazine is a key reagent in your workflow, its degradation is a primary suspect for inconsistent results. There are two main ways this manifests:
-
Loss of Stoichiometry: As phenylhydrazine degrades, its effective concentration decreases. This means the molar ratio of reactants in your experiment is constantly changing, leading to variable product yields and non-reproducible kinetics.
-
Interference from Byproducts: The degradation process generates reactive oxygen species like superoxide and hydrogen peroxide.[3] These species can participate in unintended side reactions with your target molecules or other reagents, leading to artifactual results or inhibition of your intended reaction.
Troubleshooting Guide: From Problem to Protocol
This section provides actionable solutions to common experimental problems.
Problem 1: Solution Discolors Immediately or Within Minutes of Preparation.
-
Primary Suspect: Aggressive autoxidation due to high levels of dissolved oxygen and/or catalytic metal ions.
-
Causality: Standard laboratory buffers are often saturated with atmospheric oxygen (~8 mg/L in water at 25°C). This level of oxygen is more than sufficient to initiate rapid degradation of the electron-rich phenylhydrazine free base.
-
Solution: Implement a rigorous deoxygenation protocol and utilize metal-free systems.
dot
Caption: Troubleshooting workflow for rapid solution discoloration.
Problem 2: Gradual Loss of Reactivity or Inconsistent Assay Results Over Time.
-
Primary Suspect: Slow degradation of phenylhydrazine throughout the duration of the experiment.
-
Causality: Even in seemingly stable solutions, a slow degradation process can occur, especially during longer incubation times or when the reaction vessel is open to the air. This leads to a continuous decrease in the active reagent concentration.
-
Solution: Quantitatively monitor the stability of your phenylhydrazine solution under your specific experimental conditions.
dot
Caption: Simplified autoxidation pathway of phenylhydrazine.
Validated Experimental Protocols
Protocol 1: Preparation of a Stabilized Phenylhydrazine Aqueous Solution
This protocol minimizes oxidation by removing dissolved oxygen and using the more stable hydrochloride salt form.
-
Solvent Deoxygenation: Place the desired volume of your aqueous buffer (e.g., 0.1 M HCl) in a flask with a magnetic stir bar. Seal the flask with a septum. Sparge the solution by bubbling high-purity argon or nitrogen gas through it via a long needle for at least 30 minutes while stirring.
-
Weighing Reagent: In a separate container, accurately weigh the required amount of phenylhydrazine hydrochloride.
-
Dissolution: Briefly remove the septum from the flask and quickly add the phenylhydrazine hydrochloride powder. Immediately reseal the flask and blanket the headspace with the inert gas.
-
Mixing: Continue stirring until the solid is fully dissolved.
-
Storage: If not for immediate use, use a syringe to transfer the solution to smaller amber glass vials that have been previously flushed with inert gas. Seal the vials tightly. Store at 2-8°C.
Protocol 2: Monitoring Phenylhydrazine Stability via UV-Vis Spectrophotometry
This is a simple quality control method to assess the stability of your solution over time.
-
Prepare Solution: Prepare your phenylhydrazine solution as per your standard laboratory procedure or using Protocol 1.
-
Initial Scan (T=0): Immediately after preparation, dilute an aliquot of the solution to an appropriate concentration (e.g., to achieve an absorbance of ~1 AU). Scan the absorbance from 450 nm to 250 nm using a UV-Vis spectrophotometer. Phenylhydrazine has a characteristic absorbance maximum.
-
Incubation: Store your stock solution under the intended experimental conditions (e.g., on the benchtop at room temperature).
-
Time-Point Scans: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), take another aliquot, dilute it identically, and record a new UV-Vis spectrum.
-
Analysis: Compare the spectra. A stable solution will show a minimal decrease in the absorbance at its characteristic maximum. The emergence of new peaks or a broad absorbance increase in the 300-450 nm range indicates the formation of colored degradation products.
Protocol 3: Preparation of a Metal-Free Buffer System
This protocol is essential when metal-catalyzed oxidation is suspected to be a significant issue.
-
Use High-Purity Water: Start with metal-free or LC-MS grade water.
-
Prepare Buffer: Prepare your desired buffer using high-purity salts.
-
Add Chelating Agent: Add ethylenediaminetetraacetic acid (EDTA) to a final concentration of 0.1-1.0 mM. EDTA will sequester divalent metal cations like Cu²⁺, preventing them from participating in redox cycling.[3]
-
pH Adjustment: Adjust the pH of the buffer to the desired value.
-
Deoxygenation: Proceed with deoxygenation as described in Protocol 1 before adding phenylhydrazine.
Data Summary
Table 1: Factors Influencing Phenylhydrazine Stability in Aqueous Solutions
| Factor | Effect on Stability | Causality & Mechanism | Recommended Mitigation Strategy |
| Dissolved Oxygen | Major Decrease | Direct reactant in the autoxidation chain reaction, leading to radical formation.[3][4] | Sparge solvent with inert gas (N₂ or Ar); handle solutions under an inert atmosphere. |
| Alkaline/Neutral pH | Major Decrease | The free base form is electron-rich and highly susceptible to oxidation.[4][8] | Maintain an acidic pH (< 6); use phenylhydrazine hydrochloride salt in an acidic buffer. |
| Acidic pH | Major Increase | Protonation of the hydrazine moiety reduces its susceptibility to oxidation.[2][4] | Prepare solutions in buffers with a pH well below 7. |
| Metal Ions (Cu²⁺, Fe²⁺) | Major Decrease | Catalyze the formation of initial radical species, accelerating the degradation cascade.[3] | Use metal-free water and reagents; add a chelating agent like EDTA (0.1-1.0 mM). |
| Light Exposure | Moderate Decrease | Phenylhydrazine absorbs UV light, which can induce photolytic decomposition.[7] | Store solutions in amber or foil-wrapped containers; minimize exposure to ambient light. |
| Elevated Temperature | Moderate Decrease | Increases the kinetic rate of the degradation reactions.[8] | Prepare solutions cold and store at 2-8°C; conduct experiments at controlled, non-elevated temperatures. |
References
-
NIOSH (1994). NIOSH Manual of Analytical Methods (NMAM), Fourth Edition, Method 3518. U.S. Department of Health and Human Services, Public Health Service, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. [Link]
-
Gong, X., et al. (2019). Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. Processes, 7(4), 188. [Link]
- Büker, R., & Fuchs, H. G. (1955).U.S. Patent No. 2,701,815. U.S.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7516, Phenylhydrazine. [Link]
-
Taylor & Francis Group (n.d.). Phenylhydrazine – Knowledge and References. [Link]
-
Wikipedia (n.d.). Phenylhydrazine. [Link]
-
G. A. Hill and L. F. Fieser (1923). Phenylhydrazine. Organic Syntheses, 3, 76. [Link]
-
Li, Y., et al. (2021). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods, 13(36), 4215-4222. [Link]
-
Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687. [Link]
-
Afkhami, A., & Madrakian, T. (2004). A novel kinetic spectrophotometric method for the determination of phenylhydrazine. Journal of the Brazilian Chemical Society, 15(3), 382-387. [Link]
-
Moliner, A. M., & Street, J. J. (1989). Decomposition of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483-487. [Link]
-
Goldberg, B., Stern, A., & Peisach, J. (1976). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Journal of Biological Chemistry, 251(10), 3045-3051. [Link]
Sources
- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 2. cdc.gov [cdc.gov]
- 3. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US2701815A - Stabilized phenyl-hydrazine - Google Patents [patents.google.com]
- 7. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale [mdpi.com]
Technical Support Center: Removal of Residual Catalysts from Phenylhydrazine Reactions
Welcome to the Technical Support Center for catalyst removal in phenylhydrazine reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into purifying phenylhydrazine derivatives. Achieving high product purity is paramount, and the effective removal of residual catalysts is a critical, often challenging, step.
This resource offers a structured approach to troubleshooting common issues encountered during purification, explaining not just the "how" but the fundamental "why" behind each technique.
Troubleshooting Guide: Common Catalyst Removal Issues
This section addresses specific problems in a question-and-answer format, providing detailed explanations and actionable solutions.
Issue 1: Heterogeneous Palladium Catalyst (e.g., Pd/C) Contamination
Q: My crude product, synthesized using a Palladium on Carbon (Pd/C) catalyst, is a dark grey or black solid/oil, indicating metal contamination. Standard filtration isn't working. How can I effectively remove these fine palladium particles?
A: This is a classic challenge caused by colloidal or very fine palladium particles leaching from the carbon support or passing through standard filter paper. A multi-step approach is often necessary.
-
Causality: Palladium on carbon particles can be extremely fine. During the reaction or workup, vigorous stirring or slight degradation of the carbon support can release these fines into the reaction mixture. Standard filter paper (e.g., Whatman #1) has a pore size that may be too large to capture these microscopic particles, leading to filtrate contamination.[1] Even an initially clear filtrate can contain colloidal palladium that crashes out later.[1]
-
Solution 1: Hot Filtration through Celite® This is the most common and effective first-line defense. Celite, a diatomaceous earth filter aid, forms a fine, porous filter bed that can trap even very small catalyst particles.[2][3][4]
-
Why it Works: Celite creates a much more intricate and tortuous path for the liquid to pass through compared to filter paper alone, effectively trapping fine particulates.[3] Performing the filtration hot keeps the desired product dissolved, preventing premature crystallization on the filter bed which would trap the product and reduce yield.
-
See Protocol 1 for a detailed step-by-step guide.
-
-
Solution 2: Use of Metal Scavengers If filtration through Celite is insufficient, or for removing dissolved/colloidal palladium species, solid-supported metal scavengers are an excellent second step.[5][6] These are typically silica or polymer resins functionalized with groups that have a high affinity for palladium, such as thiols, amines, or triazines.[5]
-
Why it Works: The functional groups on the scavenger act as ligands, chelating dissolved or colloidal palladium and binding it to the solid support.[5] This heterogeneous mixture can then be easily removed by simple filtration.[5] This method is highly effective for reducing palladium levels to the parts-per-million (ppm) range required in pharmaceutical applications.[7][8][9]
-
See Protocol 2 for a detailed workflow.
-
-
Solution 3: Recrystallization Recrystallization is a powerful purification technique that can leave palladium impurities behind in the mother liquor.[8] The success of this method depends on the solvent system and the nature of the impurities. Sometimes, the catalyst fines can act as nucleation points, causing them to be trapped in the crystal lattice of your product.
-
Pro-Tip: If you suspect co-precipitation with your product, try a different recrystallization solvent or combine this method with a prior Celite filtration or scavenger treatment for best results.
-
Issue 2: Homogeneous Acid Catalyst (e.g., H₂SO₄, HCl, PPA) Removal
Q: My Fischer indole synthesis used a strong Brønsted acid catalyst.[10][11] After the reaction, my product is trapped in the acidic aqueous phase, or I'm struggling with a difficult workup. How do I efficiently neutralize and remove the acid without degrading my product?
A: The key is a careful and controlled neutralization and extraction process. The goal is to bring the pH of the aqueous phase to a point where your product is no longer protonated and will partition into the organic phase.
-
Causality: Phenylhydrazines and resulting indole products contain basic nitrogen atoms that are readily protonated by strong acids. This forms a salt, rendering the molecule water-soluble and preventing its extraction into an organic solvent. A simple water wash is often insufficient to remove a strong acid catalyst.[12]
-
Solution: Controlled Neutralization and Liquid-Liquid Extraction (LLE) This is the standard and most effective method for removing acid catalysts.[12][13][14][15]
-
Cooling: First, cool the reaction mixture in an ice bath. Neutralization is an exothermic reaction, and localized heating can cause product degradation.
-
Dilution: Dilute the mixture with water before neutralization to help dissipate heat and control the reaction rate.
-
Neutralization: Slowly add a cold, dilute aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution.[12]
-
Why Bicarbonate is Often Preferred: Sodium bicarbonate is a weaker base than NaOH and reacts with acid to produce CO₂ gas. This provides a visual indicator of neutralization and is less likely to cause base-mediated degradation of sensitive functional groups. Be cautious of frothing.
-
-
pH Monitoring: Monitor the pH of the aqueous layer, aiming for a final pH of 7-8. This ensures the basic nitrogen of your product is deprotonated.
-
Extraction: Once neutralized, extract the product into a suitable water-immiscible organic solvent like ethyl acetate, dichloromethane (DCM), or diethyl ether.[12] Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product.
-
Final Wash: Combine the organic layers and wash with brine (saturated NaCl solution). This helps to remove residual water and some water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
See Protocol 3 for a detailed procedure.
-
Decision Workflow for Catalyst Removal
To assist in selecting the appropriate purification strategy, the following decision tree illustrates a logical workflow based on the type of catalyst used.
Caption: Catalyst Removal Decision Tree
Data Summary Table
| Method | Catalyst Type | Advantages | Disadvantages | Typical Efficiency |
| Filtration (Celite®) | Heterogeneous (Pd/C) | Fast, inexpensive, removes bulk catalyst.[3] | May not remove fine or colloidal particles.[1] | >95% removal of bulk solid. |
| Metal Scavengers | Heterogeneous & Homogeneous | High efficiency (to ppm/ppb levels), high selectivity.[5][8] | Higher cost, requires screening for optimal scavenger, can require long stir times.[5] | >99.5% removal in some cases.[7] |
| Liquid-Liquid Extraction | Homogeneous (Acids/Bases) | Effective for removing ionic species, scalable.[12][13] | Can lead to emulsions, requires large solvent volumes. | >99% removal of acid/base. |
| Recrystallization | Both | Can provide very high purity product, removes various impurities simultaneously. | Potential for product loss in mother liquor, may trap catalyst fines.[8] | Variable, highly dependent on compound and solvent. |
| Column Chromatography | Both | Excellent for separating complex mixtures and achieving high purity.[16] | Can be time-consuming, requires large solvent volumes, potential for product loss on the column. | >99% separation if conditions are optimized. |
Detailed Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalysts via Hot Filtration
This protocol describes the standard procedure for removing solid catalysts like Palladium on Carbon (Pd/C) using a Celite® filter pad.
-
Prepare the Filter Pad:
-
Place a piece of filter paper in a Büchner or Hirsch funnel that fits your filter flask.
-
Wet the paper with the reaction solvent to ensure it sits flat.
-
In a small beaker, create a slurry of Celite® (2-3 scoops) in your reaction solvent.
-
With the vacuum gently applied, pour the slurry into the funnel. The goal is to create an even pad of Celite®, about 1-2 cm thick.[3]
-
Wash the pad with a small amount of fresh solvent to settle the bed.
-
-
Prepare the Reaction Mixture:
-
Ensure your crude reaction mixture is fully dissolved. If necessary, heat the mixture gently and add a minimum amount of extra solvent to dissolve your product completely.
-
-
Filtration:
-
While the solution is still hot, carefully and slowly pour it onto the center of the Celite® pad with the vacuum applied. Avoid disturbing the filter bed.
-
It is crucial to keep the solution hot to prevent the product from crystallizing on the funnel.
-
-
Washing:
-
Once all the mixture has passed through, wash the filter cake with several small portions of hot, fresh solvent to recover any product adsorbed onto the Celite® or catalyst.[17]
-
-
Collection:
-
Transfer the clear filtrate from the filter flask to a round-bottom flask for solvent removal. If you still observe fine black particles, a second filtration may be necessary.[1]
-
Protocol 2: Palladium Removal Using a Solid-Supported Metal Scavenger
This protocol is for removing residual soluble or colloidal palladium after an initial filtration.
-
Dissolution:
-
Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate) at a concentration of approximately 10-50 mg/mL.[17]
-
-
Scavenger Addition:
-
Add the selected solid-supported scavenger (e.g., silica-thiol). A typical loading is 5-20 equivalents relative to the estimated residual palladium content. If the palladium content is unknown, a starting point of 10-20% w/w (scavenger to crude product) can be used.
-
-
Stirring:
-
Filtration:
-
Once scavenging is complete, filter the mixture through a simple filter paper or a small plug of cotton/glass wool in a pipette to remove the solid scavenger.[17]
-
-
Washing and Concentration:
Protocol 3: Acid Catalyst Removal via Neutralization and Extraction
This protocol details the workup for a reaction using a strong acid catalyst, such as in a Fischer indole synthesis.
-
Cooling and Dilution:
-
Cool the completed reaction mixture to 0 °C in an ice-water bath.
-
Slowly add cold deionized water (approximately 2-3 times the reaction volume) with stirring.
-
-
Neutralization:
-
While maintaining the temperature at 0-10 °C, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the solution portion-wise or via a dropping funnel.
-
CAUTION: Vigorous CO₂ evolution will occur. Ensure adequate venting and slow addition to prevent overflow.
-
Continue adding base until gas evolution ceases and the pH of the aqueous layer is between 7 and 8 (check with pH paper).
-
-
Extraction:
-
Transfer the biphasic mixture to a separatory funnel.
-
Add a suitable organic solvent (e.g., ethyl acetate). The volume should be sufficient to dissolve the product, typically equal to the aqueous phase volume.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate and drain the organic layer.
-
Repeat the extraction process on the aqueous layer two more times with fresh organic solvent.
-
-
Washing and Drying:
-
Combine all organic extracts in the separatory funnel.
-
Wash the combined organic layer once with brine (saturated NaCl solution). This helps break up emulsions and removes bulk water.
-
Drain the organic layer into a clean Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Let it stand for 15-20 minutes.
-
-
Concentration:
-
Filter off the drying agent and wash it with a small amount of fresh solvent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude, acid-free product, which can then be further purified if necessary (e.g., by recrystallization or chromatography).[16]
-
Frequently Asked Questions (FAQs)
Q1: How can I tell if my catalyst is deactivated? A1: Catalyst deactivation manifests as a loss of catalytic activity or selectivity over time.[18] This can be observed as a stalled or sluggish reaction (monitored by TLC or LC-MS). The causes are varied and include poisoning by impurities (like sulfur or water), thermal degradation, or physical blocking of active sites by coke or other deposits.[18][19][20]
Q2: Can I recycle my Palladium on Carbon (Pd/C) catalyst? A2: Yes, Pd/C can often be recycled, especially in industrial settings. After filtration, the catalyst can be washed with solvent to remove adsorbed organics, dried under vacuum, and potentially reactivated.[21][22] However, for lab-scale synthesis, the risk of cross-contamination and reduced activity often makes using fresh catalyst a more reliable option.
Q3: What are the safety considerations when working with phenylhydrazine and catalysts? A3: Phenylhydrazine and its derivatives are toxic and potential carcinogens; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Pd/C is flammable, especially when dry and saturated with hydrogen or solvents. Never allow the filtered catalyst cake to dry in the open air on the filter paper. It should be quenched by wetting it with water immediately after filtration and disposed of in a dedicated waste container.
Q4: My liquid-liquid extraction is forming a stable emulsion. What should I do? A4: Emulsion formation is common when basic aqueous solutions are used. To break an emulsion, try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase. Alternatively, letting the mixture stand for an extended period, gentle swirling instead of vigorous shaking, or filtering the entire mixture through a pad of Celite® can help.
References
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ResearchGate. (2019, October 7). How do I remove a homogeneous catalyst after my reaction? [Online discussion]. Available: [Link]
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ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? [Online discussion]. Available: [Link]
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Reddit. (2017, June 9). How can I remove pd/c? [Online forum post]. r/chemistry. Available: [Link]
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Reddit. (2025, September 19). Your trick to remove residual palladium. [Online forum post]. r/Chempros. Available: [Link]
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ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available: [Link]
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Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). US6852890B1 - Process for the preparation of phenylhydrazines.
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ResearchGate. (2017, February 13). I want to remove the organic phase from a spent, solid catalyst in order to characterize it. How to do it without altering the catalyst too much? [Online discussion]. Available: [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved January 24, 2026, from [Link]
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Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? [Online discussion]. Available: [Link]
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TOPTION. (2025, February 20). Centrifugal Extractor for Waste Catalyst Recovery. Available: [Link]
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AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved January 24, 2026, from [Link]
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Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved January 24, 2026, from [Link]
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YouTube. (2017, March 6). How to Filter through Celite. FabioChem. Available: [Link]
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Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Available: [Link]
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Koch Modular. (n.d.). Liquid-Liquid Extraction Equipment and Chemical Separation Solutions. Retrieved January 24, 2026, from [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved January 24, 2026, from [Link]
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SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved January 24, 2026, from [Link]
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Chemguide. (n.d.). acid catalysis in organic chemistry. Retrieved January 24, 2026, from [Link]
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PubMed Central. (n.d.). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Retrieved January 24, 2026, from [Link]
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The ScienceMadness Discussion Board. (2013, October 12). Removal of leached Palladium from reaction product. Available: [Link]
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Chemistry LibreTexts. (2025, January 30). 8.1: Acid and Base Neutralization. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). EP1405664A1 - Catalyst-liquid separation in a slurry reactor.
-
ResearchGate. (2025, August 6). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Research paper]. Available: [Link]
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ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved January 24, 2026, from [Link]
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YouTube. (2022, November 9). WEBINAR: Understanding When and How to Apply Liquid-Liquid Extraction (LLE) to a Separation Problem. Koch Modular. Available: [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Available: [Link]
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ResearchGate. (2015, May 8). What is the perfect procedure to get high yield of phenylhydrazone derivatives? [Online discussion]. Available: [Link]
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RSC Publishing. (2017, November 15). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available: [Link]
-
NPTEL. (n.d.). Lecture 3 Acid Catalyzed Reactions I. Retrieved January 24, 2026, from [Link]
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Austin Publishing Group. (n.d.). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Retrieved January 24, 2026, from [Link]
-
Solubility of Things. (n.d.). Acid-Base Neutralization Reactions. Retrieved January 24, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Phenylhydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the phenylhydrazine scaffold represents a versatile template for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antioxidant, anticancer, and enzyme inhibitory properties. This guide provides a comparative analysis of the biological activities of various phenylhydrazine derivatives, with a particular focus on the influence of different substituent groups on their potency and mechanism of action. By synthesizing data from multiple studies, we aim to offer a comprehensive resource for researchers engaged in the discovery and development of new pharmaceuticals.
The Phenylhydrazine Scaffold: A Foundation for Diverse Bioactivity
Phenylhydrazine, a derivative of hydrazine, serves as a crucial starting material in the synthesis of a wide array of heterocyclic compounds and other organic molecules.[1] The presence of the reactive hydrazine moiety allows for the facile creation of derivatives, most notably phenylhydrazones, through condensation reactions with aldehydes and ketones.[2][3] It is this synthetic accessibility, coupled with the tunable electronic and steric properties of the phenyl ring, that makes phenylhydrazine derivatives a rich area of investigation in drug discovery. The biological profile of these derivatives can be significantly modulated by the introduction of various substituents on the phenyl ring, leading to a diverse range of pharmacological effects.[4]
Comparative Analysis of Biological Activities
This section will delve into a comparative analysis of the key biological activities exhibited by phenylhydrazine derivatives, with a focus on antimicrobial, antioxidant, anticancer, and enzyme inhibitory effects. We will explore how different substituents, particularly electron-withdrawing groups like nitro (NO₂), and halogens such as chloro (Cl) and bromo (Br), influence these activities.
Antimicrobial Activity: A Battle Against Pathogens
Phenylhydrazine derivatives, especially phenylhydrazones, have emerged as a promising class of antimicrobial agents.[5][6] Their mechanism of action is often attributed to their ability to interfere with microbial growth and proliferation.
Structure-Activity Relationship (SAR) Insights:
The antimicrobial potency of phenylhydrazone derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (NO₂) groups, has been shown to enhance antibacterial activity. For instance, 2,4-dinitrophenylhydrazine (DNPH) derivatives exhibit significant antimicrobial action.[7][8] This enhanced activity is often attributed to increased lipophilicity and improved interaction with microbial cell membranes.[9]
-
Halogen Substituents: Halogens like chlorine and bromine also play a crucial role in modulating antimicrobial efficacy. Chloro-substituted phenylhydrazones have demonstrated high antimicrobial activity.[2] Similarly, bromo-substituted derivatives have shown excellent antibacterial and antifungal properties.[10][11] The position of the halogen on the phenyl ring can also impact activity.
-
Comparative Efficacy: Studies have indicated that both nitro and halogenated derivatives can exhibit potent antimicrobial effects. For example, a comparative study of flavonoids with chloro, bromo, and nitro groups revealed that a 6-chloro-8-nitroflavone showed potent inhibitory activity against pathogenic bacteria.[12] While direct comparative studies on a consistent series of phenylhydrazones are limited, the available data suggests that the presence of these electron-withdrawing groups is a key factor for potent antimicrobial action.
Quantitative Comparison of Antimicrobial Activity:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative substituted phenylhydrazone derivatives against various microbial strains. Lower MIC values indicate greater antimicrobial potency.
| Derivative Type | Compound Example | Test Organism | MIC (µg/mL) | Reference |
| Nitro-substituted | 2,4-dinitrophenylhydrazone derivative | Salmonella typhi | 4 | [8] |
| 2,4-dinitrophenylhydrazone derivative | Streptococcus faecalis | 4 | [8] | |
| Nitrofurazone analogue | Staphylococcus epidermidis | <1 | [13] | |
| Bromo-substituted | N-acylhydrazone with bromo substituent | Bacillus subtilis | 62.50 | [10] |
| N-acylhydrazone with bromo substituent | Pseudomonas aeruginosa | 62.50 | [10] | |
| Chloro-substituted | 4-chlorocinnamanilide derivative | Staphylococcus aureus | Submicromolar | [14] |
Antioxidant Activity: Quenching Reactive Oxygen Species
The antioxidant potential of phenylhydrazine derivatives is a significant area of research, as oxidative stress is implicated in numerous diseases.[7] The primary mechanism of their antioxidant action involves the donation of a hydrogen atom or an electron to neutralize free radicals.[15]
Mechanism of Antioxidant Action:
Phenylhydrazine itself can induce oxidative stress, leading to a decrease in nonprotein thiol groups in erythrocytes and the liver.[7] However, many of its derivatives, particularly hydrazones, exhibit potent antioxidant activity. This is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where the ability of the compound to donate a hydrogen atom and decolorize the purple DPPH radical is measured.
Structure-Activity Relationship (SAR) Insights:
-
The antioxidant capacity is influenced by the electronic properties of the substituents on the phenyl ring. Electron-donating groups can enhance the hydrogen-donating ability of the N-H group in the hydrazone moiety, thereby increasing antioxidant activity.
-
Conversely, some studies have shown that derivatives with electron-withdrawing groups can also possess significant antioxidant properties, suggesting a more complex mechanism may be at play.[16]
Quantitative Comparison of Antioxidant Activity:
The following table presents the half-maximal inhibitory concentration (IC₅₀) values from DPPH assays for various phenylhydrazine derivatives. Lower IC₅₀ values signify stronger antioxidant potential.
| Derivative Type | Compound Example | IC₅₀ (µg/mL) | Reference |
| Nitro-substituted | 4-(4'-[2'''-(4''-Nitrobenzylidene)hydrazinyl]phenyl)-4H-1,2,4-triazole | 22.17 | [2] |
| Chloro-substituted | 4-(4'-[2'''-(4''-Chlorobenzylidene)hydrazinyl]phenyl)-4H-1,2,4-triazole | Good activity | [2] |
| Methoxy-substituted | 3-[(4-methoxyphenyl)amino]propanehydrazide derivative | Surpassed ascorbic acid | [16][17] |
Anticancer Activity: Targeting Malignant Cells
The development of novel anticancer agents is a critical focus of medicinal chemistry, and phenylhydrazine derivatives have shown considerable promise in this area.[18][19] Their anticancer effects are often mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[20]
Mechanism of Anticancer Action:
-
Induction of Apoptosis: Many phenylhydrazone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[20]
-
Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.[20]
-
Enzyme Inhibition: Phenylhydrazine derivatives can target and inhibit enzymes crucial for cancer cell survival and growth, such as receptor tyrosine kinases.
Structure-Activity Relationship (SAR) Insights:
-
The substitution pattern on the phenyl ring is critical for anticancer activity. The presence of halogen atoms (Cl, Br) and other electron-withdrawing or electron-donating groups can significantly influence the cytotoxicity of the compounds.[21]
-
The overall molecular structure, including the nature of the aldehyde or ketone used to form the hydrazone, plays a vital role in determining the potency and selectivity of the anticancer effect.
Cytotoxicity Against Cancer and Normal Cell Lines:
A crucial aspect of cancer drug development is selectivity – the ability to kill cancer cells while sparing normal, healthy cells. The following table presents the IC₅₀ values of some phenylhydrazine derivatives against various cancer cell lines and, where available, against normal human cell lines.
| Derivative Type | Compound Example | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line | Cytotoxicity | Reference |
| Bromo-substituted | Brominated Plastoquinone Analog | MCF-7 (Breast) | 1.55 - 4.41 | VHF93 (Fibroblast) | Less toxic | [20] |
| Amidrazone | Phenyl-amidrazone-piperazine derivative | Various | Low micromolar | Normal fibroblast | Virtually nontoxic | [3][19] |
| Glucocorticoid Analog | Hydrocortisone | MDA-MB-231 (Breast) | 2110 | HEK293 (Kidney) | IC₅₀ = 12000 µM |
Enzyme Inhibition: Modulating Biological Pathways
Phenylhydrazine derivatives have also been investigated as inhibitors of various enzymes, highlighting their potential to modulate specific biological pathways.[11] This activity is crucial for the treatment of diseases where enzymatic dysregulation is a key factor.
Examples of Enzyme Inhibition:
-
α-Glucosidase Inhibition: Some phenylhydrazine derivatives have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This makes them potential candidates for the management of type 2 diabetes.
-
Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in infections by Helicobacter pylori. Phenylhydrazine derivatives have been explored as urease inhibitors.
Quantitative Comparison of Enzyme Inhibitory Activity:
| Derivative Type | Target Enzyme | IC₅₀ (µM) | Reference |
| Phthalimide-acetamide | α-Glucosidase | 45.26 ± 0.03 | [22] |
| Hydrazone derivative | α-Glucosidase | Potent inhibition | [22] |
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for key experiments used to assess the biological activities of phenylhydrazine derivatives.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is widely used to determine the antimicrobial activity of compounds.
Protocol:
-
Preparation of Inoculum: A standardized bacterial suspension is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate.
-
Well Preparation: Sterile cork borers are used to create uniform wells (typically 6 mm in diameter) in the agar.
-
Application of Test Compounds: A defined volume of the phenylhydrazine derivative solution (at a known concentration) is added to each well. A solvent control and a standard antibiotic are also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant potential of chemical compounds.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared. This solution has a deep violet color.
-
Reaction Mixture: In a microplate or cuvette, a specific volume of the DPPH solution is mixed with various concentrations of the phenylhydrazine derivative.
-
Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance with the test compound.
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging percentage against compound concentration.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the phenylhydrazine derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL).
-
Incubation: The plate is incubated for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of around 570 nm.
-
Calculation of Cell Viability: Cell viability is expressed as a percentage of the untreated control cells.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Enzyme Inhibition Assays
Protocol:
-
Reaction Mixture: A reaction mixture containing the α-glucosidase enzyme, a buffer solution, and different concentrations of the phenylhydrazine derivative is prepared.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period.
-
Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: The reaction is allowed to proceed at 37°C for a defined time.
-
Reaction Termination: The reaction is stopped by adding a strong base, such as sodium carbonate.
-
Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.
-
Calculation of Inhibition: The percentage of inhibition is calculated, and the IC₅₀ value is determined.
Protocol:
-
Reaction Mixture: A mixture containing the urease enzyme, a buffer, and various concentrations of the phenylhydrazine derivative is prepared in a 96-well plate.[21]
-
Substrate Addition: The reaction is initiated by adding a urea solution.[21]
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Ammonia Detection: The amount of ammonia produced is determined using a colorimetric method, such as the indophenol method. This involves adding specific reagents that react with ammonia to produce a colored product.[14]
-
Absorbance Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 630 nm).
-
Calculation of Inhibition: The percentage of urease inhibition is calculated, and the IC₅₀ value is determined.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Conclusion and Future Directions
Phenylhydrazine derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. The ease of their synthesis and the ability to fine-tune their properties through substituent modification make them attractive candidates for drug discovery. This guide has provided a comparative overview of their antimicrobial, antioxidant, anticancer, and enzyme inhibitory activities, with a focus on the influence of nitro, bromo, and chloro substituents.
The presented data underscores the importance of structure-activity relationship studies in guiding the design of more potent and selective derivatives. While significant progress has been made, further research is warranted to:
-
Conduct more direct comparative studies of a consistent series of derivatives across multiple biological assays.
-
Elucidate the detailed molecular mechanisms underlying their various biological effects.
-
Evaluate the in vivo efficacy and safety profiles of the most promising candidates.
-
Explore the potential for synergistic effects when used in combination with existing drugs.
By continuing to explore the rich chemical space of phenylhydrazine derivatives, the scientific community can unlock new therapeutic opportunities to address a wide range of diseases.
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Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). NIH. [Link]
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Phenylhydrazine – Knowledge and References. Taylor & Francis. [Link]
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Toxicity evaluation of synthetic glucocorticoids against breast cancer cell lines MDA-MB-231, MCF-7 and human embryonic kidney HEK293. (2023). PubMed. [Link]
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A Definitive Guide to the Structural Confirmation of Synthesized 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly within the pharmaceutical landscape, unambiguous structural confirmation is not merely a procedural step but a cornerstone of scientific integrity and developmental success. The synthesized compound, 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine (CAS No. 93942-75-7), a substituted hydrazine derivative, requires a rigorous analytical workflow to validate its molecular architecture.[1] This guide provides a comprehensive comparison of orthogonal analytical techniques, offering a robust, self-validating system for its structural elucidation. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the expected data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
The Analytical Imperative: A Multi-Technique Approach
A synergistic analytical workflow is paramount for the unambiguous structural confirmation of 1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Phenylhydrazine Impurities
For researchers, scientists, and professionals in drug development, ensuring the purity and safety of pharmaceutical products is paramount. Phenylhydrazine, a common reagent and potential process-related impurity in the synthesis of active pharmaceutical ingredients (APIs), is a substance of significant concern due to its potential genotoxicity. Regulatory bodies worldwide mandate stringent control of such impurities to levels that mitigate risk to patient health. This guide provides an in-depth comparison of analytical methodologies for the detection and quantification of phenylhydrazine, focusing on the principles of cross-validation to ensure data integrity and regulatory compliance.
The Imperative for Rigorous Phenylhydrazine Control
Phenylhydrazine and its derivatives are classified as potential genotoxic impurities (PGIs), meaning they have the potential to damage DNA and cause mutations, which can lead to cancer.[1] The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[2][3] This guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which for most genotoxic impurities is set at 1.5 µ g/day intake, a level associated with a negligible cancer risk.[4][5] Consequently, highly sensitive and specific analytical methods are required to detect and quantify phenylhydrazine at trace levels, often in the parts-per-million (ppm) range relative to the API.
Cross-validation of different analytical techniques is a critical exercise in demonstrating the robustness and reliability of impurity testing methods. It provides a high degree of confidence that the reported results are accurate and consistent, irrespective of the analytical platform used. This guide will compare three widely employed analytical techniques for trace-level impurity analysis: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principles of the Analytical Techniques
A foundational understanding of the principles behind each technique is essential for appreciating their respective strengths and limitations in the context of phenylhydrazine analysis.
-
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For phenylhydrazine, a chromophore-containing molecule, a UV detector can be used for quantification by measuring the absorbance of light at a specific wavelength. HPLC-UV is a robust and widely available technique in most analytical laboratories.[6] However, its specificity can be compromised by co-eluting impurities or matrix components that also absorb at the analytical wavelength.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing highly specific identification and quantification. Due to the polar nature and relatively low volatility of phenylhydrazine, direct analysis by GC can be challenging. Derivatization is often employed to convert phenylhydrazine into a more volatile and thermally stable derivative, enhancing its chromatographic performance and detectability.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. After separation by LC, the analyte is ionized and subjected to two stages of mass analysis. The first stage isolates the parent ion of the analyte, which is then fragmented. The second stage analyzes the characteristic fragment ions. This multiple reaction monitoring (MRM) approach provides exceptional specificity and allows for quantification at very low levels, even in complex matrices.[9][10]
Comparative Experimental Protocols
The following sections detail representative experimental protocols for the analysis of phenylhydrazine impurities by HPLC-UV, GC-MS, and LC-MS/MS. These protocols are designed to be self-validating and serve as a basis for method development and cross-validation studies.
Experimental Workflow Overview
Caption: Overall workflow for the cross-validation of analytical methods for phenylhydrazine impurities.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on established principles for the analysis of phenylhydrazine and related compounds.[11][12]
Experimental Protocol:
-
Chromatographic System:
-
Column: Phenyl-bonded silica gel column (e.g., 150 mm x 4.6 mm, 5 µm). The phenyl stationary phase provides favorable retention for aromatic compounds like phenylhydrazine.
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile). A gradient is employed to ensure adequate retention of phenylhydrazine while allowing for the timely elution of other components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 232 nm, which is a common absorption maximum for phenylhydrazine.[11]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of phenylhydrazine hydrochloride in 100 mL of a suitable diluent (e.g., 50:50 water/acetonitrile).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the limit of quantification (LOQ) to a level relevant to the specification limit (e.g., 0.1 to 10 µg/mL).
-
Sample Solution: Dissolve the API in the diluent to a final concentration of 10 mg/mL.
-
Spiked Sample Solution: Spike the API sample solution with a known amount of phenylhydrazine (e.g., at the specification limit) to assess accuracy and matrix effects.
-
Rationale for Experimental Choices:
-
The choice of a phenyl-bonded stationary phase is based on the "like-dissolves-like" principle, where the aromatic nature of the stationary phase interacts favorably with the phenyl ring of the analyte.
-
A buffered mobile phase is crucial for maintaining a consistent ionization state of phenylhydrazine, ensuring reproducible retention times.
-
Gradient elution is necessary to achieve a good separation of the polar phenylhydrazine from potentially non-polar impurities within a reasonable analysis time.
Workflow Diagram for HPLC-UV Analysis:
Caption: Step-by-step workflow for the analysis of phenylhydrazine by HPLC-UV.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This proposed method incorporates a derivatization step to improve the volatility and thermal stability of phenylhydrazine for GC analysis. The choice of derivatizing agent and conditions are based on established methods for similar polar analytes.[13]
Experimental Protocol:
-
Derivatization:
-
Reagent: Acetone. Acetone reacts with hydrazine and its derivatives to form stable and volatile azines.
-
Procedure: To 1 mL of the sample or standard solution in a headspace vial, add 100 µL of acetone. Seal the vial and heat at 60 °C for 30 minutes to ensure complete reaction.
-
-
GC-MS System:
-
GC System:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness). This type of column is suitable for the separation of a wide range of non-polar to moderately polar compounds.
-
Inlet: Splitless injection at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and specificity. Monitor characteristic ions of the acetone phenylhydrazone derivative.
-
Mass Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC-UV method.
-
Calibration Standards: Prepare calibration standards in the appropriate concentration range and derivatize as described above.
-
Sample Solution: Prepare as described for the HPLC-UV method.
-
Spiked Sample Solution: Prepare and derivatize as described above.
-
Rationale for Experimental Choices:
-
Derivatization with acetone is a simple and effective way to increase the volatility of phenylhydrazine, making it amenable to GC analysis.
-
A non-polar column is chosen for the separation of the relatively non-polar acetone phenylhydrazone derivative.
-
SIM mode is employed in the mass spectrometer to selectively monitor for the characteristic ions of the derivatized analyte, thereby increasing the signal-to-noise ratio and improving the limit of detection.
Workflow Diagram for GC-MS Analysis:
Caption: Step-by-step workflow for the analysis of phenylhydrazine by GC-MS with derivatization.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest level of sensitivity and specificity and is particularly suited for the analysis of trace-level genotoxic impurities.
Experimental Protocol:
-
LC-MS/MS System:
-
LC System:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm). C18 columns are versatile and provide good retention for a wide range of compounds.
-
Mobile Phase: Isocratic or gradient elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. The formic acid aids in the ionization of phenylhydrazine.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS System:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions for phenylhydrazine (to be determined by direct infusion of a standard solution).
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (10 µg/mL): Prepare a lower concentration stock solution due to the high sensitivity of the technique.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the LOQ to a level significantly below the specification limit (e.g., 0.01 to 1 µg/mL).
-
Sample Solution: Prepare as described for the HPLC-UV method.
-
Spiked Sample Solution: Prepare as described above.
-
Rationale for Experimental Choices:
-
A C18 column is a robust and widely used stationary phase for reversed-phase chromatography, offering good retention for phenylhydrazine.
-
The addition of formic acid to the mobile phase facilitates the protonation of phenylhydrazine in the ESI source, leading to a strong signal in positive ion mode.
-
MRM is the gold standard for quantification in tandem mass spectrometry. By monitoring a specific fragmentation pathway, it provides exceptional selectivity and minimizes the potential for interference from matrix components.
Workflow Diagram for LC-MS/MS Analysis:
Caption: Step-by-step workflow for the analysis of phenylhydrazine by LC-MS/MS.
Method Validation and Cross-Validation Strategy
Each of the described analytical methods must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. The key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable precision and accuracy.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Cross-Validation Approach:
The core of this guide is the cross-validation of the three analytical techniques. This involves analyzing the same set of samples (including calibration standards, API samples, and spiked API samples) using each of the validated methods. The results obtained from each method are then statistically compared to assess their agreement.
Cross-Validation Logic Diagram:
Caption: Logical flow for the cross-validation of HPLC-UV, GC-MS, and LC-MS/MS methods.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the three analytical methods for the analysis of phenylhydrazine impurities. The values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Performance Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Specificity | Moderate (potential for interference) | High (mass-based detection) | Very High (MRM) |
| LOD (ppm) | 1 - 5 | 0.5 - 2 | < 0.1 |
| LOQ (ppm) | 3 - 15 | 1.5 - 6 | < 0.3 |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 95 - 105% |
| Precision (% RSD) | < 10% | < 15% | < 5% |
| Robustness | High | Moderate (derivatization can be a source of variability) | High |
| Throughput | High | Moderate (sample preparation is more involved) | High |
| Cost | Low | Moderate | High |
Discussion and Conclusion
The cross-validation of analytical methods for phenylhydrazine impurities is a scientifically rigorous process that provides a comprehensive understanding of the capabilities and limitations of each technique.
-
HPLC-UV is a cost-effective and robust method suitable for routine quality control when the API and its impurity profile are well-characterized and free from significant interferences. Pre-column derivatization can be employed to enhance specificity and sensitivity by shifting the absorption wavelength to a region with less matrix interference.[7]
-
GC-MS offers improved specificity over HPLC-UV due to mass spectrometric detection. The requirement for derivatization adds a step to the sample preparation process but is often necessary to achieve good chromatographic performance for polar analytes like phenylhydrazine. Headspace GC-MS can be a particularly powerful approach for volatile derivatives, minimizing matrix effects.
-
LC-MS/MS stands out as the most sensitive and specific technique. Its ability to perform MRM analysis makes it the method of choice for the trace-level quantification of genotoxic impurities, especially in complex matrices or when the utmost confidence in the data is required for regulatory submissions.
Recommendation:
For the development of a new drug substance, it is highly recommended to develop and validate an LC-MS/MS method for the analysis of phenylhydrazine due to its superior sensitivity and specificity, which align with the stringent control limits for genotoxic impurities. An HPLC-UV method can be developed and cross-validated against the LC-MS/MS method for use in routine quality control, provided that its performance is demonstrated to be equivalent or better at the specification limit. A GC-MS method can serve as a valuable orthogonal technique for confirmatory testing and in cases where the API is not amenable to LC-MS analysis.
By adopting a thorough cross-validation strategy, pharmaceutical manufacturers can ensure the reliability of their analytical data, comply with global regulatory expectations, and ultimately, safeguard patient safety.
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Method for investigation of oligosaccharides using phenylhydrazine derivatization - PubMed. (URL: [Link])
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
